Product packaging for GDC-0326(Cat. No.:CAS No. 1282514-88-8)

GDC-0326

Cat. No.: B607616
CAS No.: 1282514-88-8
M. Wt: 382.4 g/mol
InChI Key: SIKYDKLGPWRPMZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GDC-0326 is an organic heterotricyclic compound that is 5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine substituted by 1-(propan-2-yl)-1H-1,2,4-triazol-5-yl and [(2S)-1-amino-1-oxopropan-2-yl]oxy groups at positions 2 and 9, respectively. It is a potent and selective inhibitor of PI3Kalpha (Ki = 0.2 nM). It has a role as an antineoplastic agent and an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a member of triazoles, an organic heterotricyclic compound, an ether, a primary carboxamide and a tertiary amino compound.
inhibits phosphoinositide 3-kinase alpha;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N6O3 B607616 GDC-0326 CAS No. 1282514-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[2-(2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-11(2)25-19(21-10-22-25)15-9-24-6-7-27-16-8-13(28-12(3)17(20)26)4-5-14(16)18(24)23-15/h4-5,8-12H,6-7H2,1-3H3,(H2,20,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKYDKLGPWRPMZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)OC(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)OC1=CC2=C(C=C1)C3=NC(=CN3CCO2)C4=NC=NN4C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282514-88-8
Record name GDC-0326
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282514888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0326
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ2JD8YZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GDC-0326 (Taselisib): A Deep Dive into its Mechanism of Action in PIK3CA Mutant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of GDC-0326, also known as Taselisib, with a specific focus on its effects in cancer cells harboring mutations in the PIK3CA gene. This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in human cancers.

Core Mechanism of Action: Dual Inhibition and Mutant-Specific Degradation

This compound is a potent inhibitor of the Class I PI3K family, with particular selectivity for the p110α isoform, the catalytic subunit encoded by the PIK3CA gene.[1] In cancer cells with activating mutations in PIK3CA, the PI3K pathway is constitutively active, driving cell growth, proliferation, and survival. This compound exerts its anti-tumor effects through a dual mechanism:

  • Kinase Inhibition: this compound competitively binds to the ATP-binding pocket of the p110α catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade abrogates the downstream signaling cascade, leading to reduced activation of key effectors such as AKT and mTOR.

  • Mutant-Specific Protein Degradation: A unique and critical aspect of this compound's mechanism in PIK3CA mutant cells is its ability to induce the degradation of the mutant p110α protein.[2][3][4][5] This effect is specific to the mutated form of the protein and is not observed with the wild-type p110α.[2] The degradation is mediated by the ubiquitin-proteasome system.[3] This dual action of not only inhibiting the enzymatic activity but also reducing the total levels of the oncogenic driver protein contributes to the enhanced potency of this compound in PIK3CA mutant cancer models.[2]

This targeted degradation of the mutant oncoprotein distinguishes this compound from other PI3K inhibitors and is thought to contribute to a more sustained pathway inhibition and potent anti-tumor activity.[2][4]

Quantitative Data Presentation

The following tables summarize the in vitro potency of this compound (Taselisib) in various cancer cell lines, highlighting its increased efficacy in those with PIK3CA mutations.

Table 1: In Vitro Antiproliferative Activity of this compound (Taselisib) in Head and Neck Squamous Carcinoma (HNSCC) Cell Lines [6]

Cell LinePIK3CA StatusIC50 (nM)
Cal-33H1047R Mutant<100
HSC-2E545K Mutant<100
LB-771Amplified<100
SNU-1076E545K Mutant<100
HSC-3Wild-Type>1000
FaDuWild-Type>1000
UPCI-SCC-90Wild-Type>1000
UD-SCC-2Wild-Type>1000

Table 2: In Vitro Antiproliferative Activity of this compound (Taselisib) in Breast Cancer Cell Lines [7]

Cell LinePIK3CA StatusPTEN StatusAverage IC50 (nM)
KPL-4H1047R MutantWild-Type70
A panel of PIK3CA mutant linesMutantNot specified~70
A panel of PIK3CA wild-type linesWild-TypeNot specified~1820 (26-fold less sensitive)

Table 3: In Vitro Activity of this compound (Taselisib) in Uterine Serous Carcinoma (USC) Cell Lines [8]

Cell Line GroupPIK3CA StatusHER2/neu StatusMean IC50 (µM) ± SEM
Group 1MutatedAmplified0.042 ± 0.006
Group 2Wild-TypeNegative0.38 ± 0.06

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., HNSCC or breast cancer lines with known PIK3CA status)

  • Complete cell culture medium

  • This compound (Taselisib)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of the drug to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for PI3K Pathway Inhibition

This technique is used to detect and quantify the levels of specific proteins in a sample, in this case, the phosphorylation status of key proteins in the PI3K signaling pathway.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (Taselisib)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p110α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle for the desired time points (e.g., 1, 8, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using the BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein counterparts and loading controls (e.g., β-actin).

In Vivo Xenograft Studies

These studies are conducted to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • PIK3CA mutant cancer cell lines (e.g., KPL-4, Cal-33)

  • Matrigel

  • This compound (Taselisib)

  • Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween-80)

  • Calipers

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally via gavage at a specified dose (e.g., 5 mg/kg) and schedule (e.g., daily). The control group receives the vehicle solution.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the treatment effect.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound mechanism in PIK3CA mutant cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Culture PIK3CA Mutant and Wild-Type Cell Lines drug_treatment_vitro Treat with this compound (Dose-Response) cell_culture->drug_treatment_vitro viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) drug_treatment_vitro->viability_assay western_blot Western Blot for Pathway Modulation (p-AKT, p110α) drug_treatment_vitro->western_blot ic50_determination Determine IC50 Values viability_assay->ic50_determination xenograft Establish Tumor Xenografts in Immunocompromised Mice drug_treatment_vivo Administer this compound (e.g., Oral Gavage) xenograft->drug_treatment_vivo tumor_measurement Monitor Tumor Growth drug_treatment_vivo->tumor_measurement pharmacodynamics Pharmacodynamic Analysis of Tumors drug_treatment_vivo->pharmacodynamics

Caption: Experimental workflow for evaluating this compound.

Logical Relationship Diagram

Logical_Relationship pik3ca_mutation PIK3CA Mutation pathway_activation Constitutive PI3K Pathway Activation pik3ca_mutation->pathway_activation tumor_growth Tumor Growth and Proliferation pathway_activation->tumor_growth gdc0326 This compound (Taselisib) kinase_inhibition Kinase Inhibition gdc0326->kinase_inhibition degradation Mutant p110α Degradation gdc0326->degradation pathway_inhibition PI3K Pathway Inhibition kinase_inhibition->pathway_inhibition degradation->pathway_inhibition apoptosis Apoptosis and Growth Arrest pathway_inhibition->apoptosis apoptosis->tumor_growth Inhibits

Caption: Logical flow of this compound action.

References

The Downstream Cascade: A Technical Guide to the Effects of PI3K Alpha Selective Inhibitor GDC-0326

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0326, also known as Taselisib, is a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7] Dysregulation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a frequent event in various human cancers.[7][8] This makes PI3Kα an attractive target for cancer therapy. This compound has been investigated in numerous preclinical and clinical studies to understand its therapeutic potential and molecular effects. This guide provides an in-depth technical overview of the downstream effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory activity, effects on cell proliferation, and in vivo tumor growth inhibition.

Table 1: In Vitro Inhibitory Activity of this compound
TargetParameterValue (nM)Notes
PI3KαKi0.2Potent and selective inhibition.[1][3][4]
PI3KβKi26.6~133-fold selectivity for PI3Kα over PI3Kβ.[1][9]
PI3KδKi4~20-fold selectivity for PI3Kα over PI3Kδ.[1][9]
PI3KγKi10.2~51-fold selectivity for PI3Kα over PI3Kγ.[1][9]
Table 2: Anti-proliferative Effects of this compound in Cancer Cell Lines
Cell LineCancer TypePIK3CA StatusParameterValue (µM)
MCF7-neo/HER2Breast CancerNot SpecifiedEC500.1
PC3Prostate CancerNot SpecifiedEC502.2
Cal-33Head and Neck Squamous CarcinomaH1047R mutationIC50Not explicitly quantified, but potent inhibition observed.
LoVoColorectal CancerNot SpecifiedIC50 (for 5-Fu)13.2
HT-29Colorectal CancerNot SpecifiedIC50 (for 5-Fu)10.1

Note: Data for LoVo and HT-29 cells reflect the IC50 of 5-Fluorouracil (5-Fu), where this compound was shown to enhance its effects.[10]

Table 3: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeDosing (mg/kg, p.o., daily)Tumor Growth Inhibition (TGI) (%)Tumor Regression
MCF7-neo/HER2Breast Cancer0.7873-
1.5679-
3.2583-
6.251016 out of 10 Partial Regressions (PRs)
12.51106 out of 10 Partial Regressions (PRs)
KPL-4 (PIK3CA H1047R)Breast Cancer0.7873-
1.5697-
3.2597-
6.251229 PRs and 1 Complete Regression (CR) out of 10
12.5121-

Source:[3][4]

Signaling Pathways and Downstream Effects

This compound exerts its anti-tumor effects by directly inhibiting the catalytic activity of PI3Kα, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.

The inhibition of AKT phosphorylation is a key downstream consequence of this compound treatment.[2] Activated AKT phosphorylates a multitude of substrates that regulate cell survival, proliferation, and metabolism.[5][11] Key downstream targets of the PI3K/AKT pathway affected by this compound include components of the mTOR signaling network, such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP-1).[12] Inhibition of this pathway ultimately leads to decreased cell proliferation and induction of apoptosis.[12]

Interestingly, in colorectal cancer cells, this compound has been shown to induce necroptosis, a form of programmed necrosis, by modulating the expression of receptor-interacting protein kinase 1 (RIPK1) and RIPK3.[10][13] This suggests that this compound can activate alternative cell death pathways.

PI3K_Pathway_Inhibition_by_GDC0326 cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates _4EBP1 4EBP-1 mTORC1->_4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation GDC0326 This compound GDC0326->PI3K Inhibits RIPK1_3 RIPK1/RIPK3 GDC0326->RIPK1_3 Modulates Necroptosis Necroptosis RIPK1_3->Necroptosis

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Western Blotting for Phospho-Protein Analysis

Western blotting is a fundamental technique used to assess the phosphorylation status of key proteins in the PI3K signaling pathway following this compound treatment.

1. Cell Lysis and Protein Quantification:

  • Treat cells with this compound at desired concentrations and time points.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-AKT, p-S6K, p-4EBP-1) and total proteins overnight at 4°C with gentle agitation.[14][15]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane again as described above.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Use loading controls, such as β-actin or GAPDH, to ensure equal protein loading.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_treatment Cell Treatment with this compound lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Standard workflow for Western blot analysis.
Cell Proliferation Assay (e.g., CCK-8)

Cell Counting Kit-8 (CCK-8) assays are utilized to determine the effect of this compound on cell viability and proliferation.[13]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Drug Treatment:

  • Treat the cells with a serial dilution of this compound or in combination with other agents (e.g., 5-Fu) for a specified duration (e.g., 48-72 hours).[16]

3. CCK-8 Reagent Addition:

  • Add CCK-8 solution to each well and incubate the plate for 1-4 hours at 37°C.

4. Absorbance Measurement:

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

5. Data Analysis:

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells and plot dose-response curves to determine the IC50 or EC50 values.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models or cell line-derived xenograft models are crucial for evaluating the in vivo efficacy of this compound.[17][18][19]

1. Tumor Implantation:

  • Implant human tumor cells or tissue fragments subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[3][4]

2. Tumor Growth and Randomization:

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups when tumors reach a specific volume.

3. Drug Administration:

  • Administer this compound orally (p.o.) at various doses daily.[1][3][4] The control group receives the vehicle.

4. Tumor Measurement and Body Weight Monitoring:

  • Measure tumor volume using calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

5. Data Analysis:

  • Calculate Tumor Growth Inhibition (TGI) and assess for tumor regressions (Partial or Complete).

  • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for downstream pathway modulation).

Xenograft_Study_Workflow implantation Tumor Cell/Tissue Implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization into Groups growth->randomization treatment Daily Oral Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring analysis Data Analysis (TGI, Regression) monitoring->analysis pd_analysis Pharmacodynamic Analysis (Optional) analysis->pd_analysis

Caption: Workflow for in vivo xenograft studies.

Conclusion

This compound is a potent and selective PI3Kα inhibitor that effectively downregulates the PI3K/AKT/mTOR signaling pathway. Its downstream effects, characterized by the inhibition of key signaling nodes such as AKT, S6K, and 4EBP-1, translate into significant anti-proliferative and pro-apoptotic activity in cancer cells with a dysregulated PI3K pathway. Furthermore, the induction of necroptosis highlights a multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting PI3Kα in cancer.

References

GDC-0326: A Technical Guide to its Role as a Selective PI3Kα Inhibitor in the PI3K/AKT/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1][3][4] GDC-0326 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the PI3Kα isoform.[5][6][7] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action within the PI3K/AKT/mTOR cascade, summarizing key preclinical quantitative data, and outlining relevant experimental protocols.

The PI3K/AKT/mTOR Signaling Pathway and this compound's Point of Intervention

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks at the plasma membrane.[8][9] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][10] PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to AKT activation through phosphorylation.[2][9] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth while inhibiting autophagy.[2][9]

This compound exerts its effect at the apex of this cascade by specifically inhibiting the p110α catalytic subunit of PI3K (PI3Kα).[5][7] By blocking the conversion of PIP2 to PIP3, this compound effectively prevents the activation of AKT and all subsequent downstream signaling, thereby inhibiting tumor cell growth and proliferation.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS PI3K PI3Kα/β/δ/γ RAS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation GDC0326 This compound GDC0326->PI3K Xenograft_Workflow start Harvest Cancer Cells (e.g., KPL-4) implant Subcutaneously Implant Cells into Immunocompromised Mice start->implant growth Allow Tumors to Establish (e.g., 100-200 mm³) implant->growth randomize Randomize Mice into Treatment & Vehicle Groups growth->randomize treat Daily Oral Dosing (this compound or Vehicle) randomize->treat measure Measure Tumor Volume and Body Weight (e.g., 2-3 times/week) treat->measure endpoint Continue Until Study Endpoint measure->endpoint analysis Euthanize & Analyze (TGI, Tumor Response) endpoint->analysis Colony_Formation_Workflow start Seed Low-Density Cells (e.g., 500-1000 cells/well) in 6-well plates treat Treat with Various Concentrations of This compound start->treat incubate Incubate for ~14 days, replacing media with drug as needed treat->incubate fix Fix Colonies (e.g., with Methanol) incubate->fix stain Stain Colonies (e.g., with Crystal Violet) fix->stain quantify Wash, Dry, and Count Colonies (>50 cells) stain->quantify

References

Preclinical Profile of GDC-0326: A Potent and Selective PI3Kα Inhibitor for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GDC-0326 is a potent and highly selective small molecule inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[3][4] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common oncogenic drivers in a variety of solid tumors.[5] This makes PI3Kα a compelling target for cancer therapy. This compound has demonstrated significant preclinical anti-tumor activity in various solid tumor models, positioning it as a promising therapeutic agent. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its anti-tumor effects by selectively inhibiting the catalytic activity of PI3Kα. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling cascades, most notably the AKT and mTOR pathways. By blocking this pathway, this compound effectively abrogates the pro-survival and pro-proliferative signals that are hyperactive in many cancer cells.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3Kα phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets, including mTOR. This signaling cascade ultimately leads to increased protein synthesis, cell growth, and proliferation, while inhibiting apoptosis. This compound specifically targets PI3Kα, the initial kinase in this cascade, thereby effectively shutting down these downstream oncogenic signals.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p110α AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription EIF4EBP1->Transcription GrowthFactor Growth Factor GrowthFactor->RTK GDC0326 This compound GDC0326->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The preclinical activity of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency and Selectivity

This compound demonstrates high potency against PI3Kα and significant selectivity over other Class I PI3K isoforms.

TargetKi (nM)
PI3Kα0.2[1][6]
PI3Kδ4[1][6]
PI3Kγ10.2[1][6]
PI3Kβ26.6[1][6]
Caption: Table 1. Inhibitory constants (Ki) of this compound against Class I PI3K isoforms.
In Vitro Anti-proliferative Activity

The anti-proliferative effects of this compound have been assessed in various solid tumor cell lines.

Cell LineTumor TypeIC50 (µM)
PC-3Prostate Cancer2.2[7]
Caption: Table 2. IC50 value of this compound in the PC-3 prostate cancer cell line.
In Vivo Anti-Tumor Efficacy

This compound has shown significant, dose-dependent tumor growth inhibition in xenograft models of solid tumors.

Xenograft ModelTumor TypeDose (mg/kg, p.o.)Tumor Growth Inhibition (TGI) %
MCF7-neo/HER2Breast Cancer0.7873[1]
1.5679[1]
3.2583[1]
6.25101[1]
12.5110[1]
KPL-4Breast Cancer0.7873[1]
1.5697[1]
3.2597[1]
6.25122[1]
12.5121[1]
Caption: Table 3. In vivo efficacy of this compound in breast cancer xenograft models.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline the protocols for key experiments.

In Vitro Cell Proliferation Assay (PC-3 cells)

A common method to assess the anti-proliferative activity of a compound is the MTT or similar cell viability assay.

Cell_Proliferation_Workflow cluster_workflow PC-3 Cell Proliferation Assay Workflow A 1. Cell Seeding Seed PC-3 cells in 96-well plates. B 2. Compound Treatment Treat cells with varying concentrations of this compound. A->B C 3. Incubation Incubate for a defined period (e.g., 72-96 hours). B->C D 4. Viability Reagent Addition Add MTT or other viability reagent. C->D E 5. Absorbance Reading Read absorbance to determine cell viability. D->E F 6. Data Analysis Calculate IC50 values. E->F

Caption: General workflow for an in vitro cell proliferation assay.

Protocol:

  • Cell Culture: PC-3 human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[8]

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.[8]

  • Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for 72 to 96 hours.

  • Viability Assessment: After the incubation period, a cell viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8] Following a further incubation period, the resulting formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the IC50 value is calculated using non-linear regression analysis.

In Vivo Xenograft Studies

Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer agents.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Study Workflow A 1. Cell Preparation Prepare a suspension of tumor cells (e.g., MCF7-neo/HER2 or KPL-4). B 2. Tumor Implantation Subcutaneously implant tumor cells into immunocompromised mice. A->B C 3. Tumor Growth Allow tumors to reach a palpable size. B->C D 4. Randomization & Treatment Randomize mice into treatment groups and initiate daily oral administration of this compound or vehicle. C->D E 5. Tumor Monitoring Measure tumor volume and body weight regularly. D->E F 6. Endpoint Analysis At the end of the study, collect tumors for further analysis (e.g., pharmacodynamics). E->F

Caption: General workflow for an in vivo xenograft study.

Protocol:

  • Animal Models: Female athymic nude or SCID mice are used for these studies.[1]

  • Cell Lines: MCF7-neo/HER2 or KPL-4 human breast cancer cells are used for tumor implantation.[1]

  • Tumor Implantation: A suspension of tumor cells is implanted subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups.

  • Treatment Administration: this compound is administered orally (p.o.) once daily at the specified doses.[1] A vehicle control group is also included.

  • Efficacy Endpoints: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. Tumor growth inhibition (TGI) is calculated at the end of the study.

Pharmacokinetics and Pharmacodynamics

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including low clearance and high oral bioavailability across different species.[1] This allows for sustained and significant free drug levels in the plasma.

Pharmacodynamic studies in xenograft models have shown that this compound treatment leads to a dose-dependent reduction in the phosphorylation of AKT, a key downstream effector of PI3K.[2] This confirms the on-target activity of the compound in vivo.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for solid tumors harboring PI3Kα pathway alterations. Its high potency, selectivity, and robust in vivo efficacy, coupled with favorable pharmacokinetic properties, make it a promising clinical candidate. Further investigation into combination strategies and the identification of predictive biomarkers will be crucial for optimizing its clinical application and maximizing patient benefit.

References

Unraveling the Molecular Blueprint: The Structural Basis for GDC-0326's High Selectivity for PI3Kα

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the specific molecular interactions and structural features that enable GDC-0326 to preferentially inhibit the α-isoform of phosphoinositide 3-kinase (PI3K), a key target in cancer therapy.

This technical guide provides a comprehensive overview of the structural underpinnings of this compound's remarkable selectivity for the PI3Kα isoform. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, biochemical assays, and molecular modeling studies to elucidate the precise mechanisms governing this selectivity. Through a detailed examination of the inhibitor's binding mode, a comparative analysis of PI3K isoform active sites, and a clear presentation of quantitative data and experimental methodologies, we aim to provide a thorough understanding of this clinically relevant inhibitor.

Executive Summary

This compound is a potent and highly selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1] Its selectivity is a critical attribute, as it minimizes off-target effects by avoiding the inhibition of other class I PI3K isoforms (β, δ, and γ), which play distinct and essential roles in normal physiology.[2][3] The basis for this selectivity lies in the subtle yet significant differences in the amino acid composition of the ATP-binding pocket among the PI3K isoforms. This compound was rationally designed to exploit these differences, forming specific interactions with non-conserved residues present in PI3Kα but absent in the other isoforms.[1][4]

Quantitative Selectivity Profile of this compound

The potency and selectivity of this compound have been rigorously characterized through various biochemical assays. The following table summarizes the inhibitory activity of this compound against the four Class I PI3K isoforms, demonstrating its profound preference for PI3Kα.

PI3K IsoformK_i_ (nM)Selectivity vs. PI3Kα (fold)
PI3Kα 0.2 -
PI3Kβ26.6133
PI3Kδ4.020
PI3Kγ10.251

Data sourced from Heffron et al., J. Med. Chem. 2016 and other supporting documentation.[7][8]

The Structural Basis of PI3Kα Selectivity

The high degree of homology in the ATP-binding pocket across Class I PI3K isoforms has historically made the development of isoform-specific inhibitors a significant challenge.[2] However, this compound's design successfully leverages subtle amino acid variations to achieve its remarkable selectivity.

Key Molecular Interactions in the PI3Kα Active Site

X-ray crystallography of this compound in complex with PI3Kα (PDB ID: 5DXT) provides a high-resolution view of the critical interactions that anchor the inhibitor and drive its selectivity.[9] The carboxamide moiety of this compound forms two crucial hydrogen bonds with the side chain of Gln859 in the hinge region of PI3Kα.[5][6] Additionally, a hydrogen bond is formed with the backbone carbonyl of Ser854.[5]

GDC0326_PI3Ka_Interactions cluster_interactions Key Selectivity Interactions GDC0326 This compound Gln859 Gln859 (side chain) GDC0326->Gln859 Dual H-Bonds (carboxamide) Ser854 Ser854 (backbone) GDC0326->Ser854 H-Bond PI3Ka_pocket PI3Kα ATP-Binding Pocket TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection TR-FRET Detection A PI3K Enzyme + PIP2 Substrate C Incubate Enzyme, Substrate, Inhibitor, and ATP A->C B Serial Dilution of this compound B->C D ADP is Produced C->D E Add Eu-anti-ADP Ab + AF647-ADP Tracer D->E F Measure TR-FRET Signal E->F G Calculate IC50 and Ki F->G

References

GDC-0326: A Potent and Selective Chemical Probe for PI3Kα Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0326 is a highly potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα), making it an invaluable tool for elucidating the specific functions of this key signaling protein. The PI3K/AKT/mTOR pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making PI3Kα a prominent target for therapeutic development.[2] this compound's selectivity allows for the precise dissection of PI3Kα-dependent signaling events, minimizing off-target effects that can confound experimental results. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols, and its application in in vivo models.

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the quantitative data for this compound's potency, selectivity, and cellular activity.

Parameter Value Assay Type
Ki (PI3Kα) 0.2 nMCell-free enzymatic assay
Ki (PI3Kβ) 26.6 nMCell-free enzymatic assay
Ki (PI3Kδ) 4 nMCell-free enzymatic assay
Ki (PI3Kγ) 10.2 nMCell-free enzymatic assay
Selectivity (vs. PI3Kβ) 133-fold-
Selectivity (vs. PI3Kδ) 20-fold-
Selectivity (vs. PI3Kγ) 51-fold-
IC50 (MCF7-neo/HER2 cells) 0.1 µMCell proliferation assay
IC50 (PC3 cells) 2.2 µMCell proliferation assay

Table 1: Biochemical and Cellular Potency and Selectivity of this compound.

In Vivo Efficacy of this compound
Xenograft Model Dosage (oral) Tumor Growth Inhibition (TGI) Notes
KPL-4 (Breast Cancer)0.78 mg/kg73%Daily administration.[3]
1.56 mg/kg97%Daily administration.[3]
3.25 mg/kg97%Daily administration.[3]
6.25 mg/kg122% (Tumor Regression)9 partial responses and 1 complete response out of 10 animals.[3]
12.5 mg/kg121% (Tumor Regression)
RIP1-Tag2 (Pancreatic Neuroendocrine Tumor)6.25 mg/kgSignificant reductionReduces tumor growth, tumor vasculature, and metastases.

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that this compound inhibits. Upon activation by growth factors, PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, leading to a cascade of events that promote cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates GDC0326 This compound GDC0326->PI3K inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

In Vitro PI3Kα Kinase Assay (Competitive ELISA)

This protocol is a general method for determining the in vitro potency of PI3Kα inhibitors.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI(4,5)P2 substrate

  • ATP

  • This compound

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add PI3Kα enzyme to each well.

  • Add the this compound dilutions to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve. Ki values can be determined using the Cheng-Prusoff equation.

Kinase_Assay_Workflow Start Start PrepDilutions Prepare this compound Serial Dilutions Start->PrepDilutions AddInhibitor Add this compound Dilutions and Incubate PrepDilutions->AddInhibitor AddEnzyme Add PI3Kα Enzyme to 384-well Plate AddEnzyme->AddInhibitor StartReaction Initiate Reaction with PIP2 and ATP AddInhibitor->StartReaction IncubateReaction Incubate for 60 min at Room Temp StartReaction->IncubateReaction DetectADP Stop Reaction and Detect ADP Production IncubateReaction->DetectADP AnalyzeData Calculate IC50/Ki Values DetectADP->AnalyzeData End End AnalyzeData->End

In Vitro PI3Kα Kinase Assay Workflow.
Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines such as MCF7-neo/HER2 and PC-3.

Materials:

  • MCF7-neo/HER2 or PC-3 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]

Western Blotting for pAKT Inhibition

This protocol describes the detection of phosphorylated AKT (pAKT) levels in cells treated with this compound as a measure of PI3K pathway inhibition.

Materials:

  • Cancer cell line of interest (e.g., βTC3 cells)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against pAKT (Ser473) and total AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Plate cells (e.g., 1 x 10⁶ βTC3 cells per dish) and allow them to attach.

  • Treat cells with this compound (e.g., 1 µM) for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against pAKT and total AKT.

  • Incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the ratio of pAKT to total AKT.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in mouse xenograft models.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • KPL-4 or other suitable cancer cell lines

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells (e.g., 5 x 10⁶ KPL-4 cells) into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into vehicle control and treatment groups.

  • Administer this compound orally at the desired doses and schedule (e.g., daily).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.

Xenograft_Study_Workflow Start Start ImplantCells Implant Cancer Cells into Mice Start->ImplantCells TumorGrowth Allow Tumors to Establish ImplantCells->TumorGrowth Randomize Randomize Mice into Control & Treatment Groups TumorGrowth->Randomize Treat Administer this compound or Vehicle Orally Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Monitor->Treat Daily Analyze Analyze Data and Calculate TGI Monitor->Analyze End End of Study Analyze->End

In Vivo Xenograft Study Workflow.

Conclusion

This compound is a powerful and selective chemical probe for investigating the biological roles of PI3Kα. Its high potency and well-characterized in vitro and in vivo activity make it an essential tool for researchers in cancer biology and drug discovery. The experimental protocols provided in this guide offer a starting point for utilizing this compound to explore PI3Kα-dependent signaling and its implications in disease. As with any chemical probe, it is crucial to include appropriate controls and to consider potential off-target effects, although the high selectivity of this compound minimizes this concern. The continued use of this compound in preclinical research will undoubtedly contribute to a deeper understanding of PI3Kα's function and its potential as a therapeutic target.

References

GDC-0326: Modulating the Tumor Microenvironment Through Potent and Selective PI3Kα Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GDC-0326 is a potent and selective small molecule inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα). The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in tumor cell growth, proliferation, survival, and metabolism. While the direct effects of PI3K inhibitors on tumor cells are well-documented, their influence on the complex and dynamic tumor microenvironment (TME) is an area of growing interest. The TME, comprising a heterogeneous population of non-malignant cells and the extracellular matrix (ECM), is integral to tumor progression, metastasis, and response to therapy. This technical guide provides a comprehensive overview of the known and potential effects of this compound on the TME, drawing on data from this compound itself and other closely related PI3Kα inhibitors.

Core Mechanism of Action: PI3Kα Inhibition

This compound exerts its therapeutic effect by selectively inhibiting the p110α catalytic subunit of PI3K. This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular processes implicated in cancer.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT GDC0326 This compound GDC0326->PI3K Downstream Downstream Effectors (mTOR, etc.) AKT->Downstream CellProcesses Cell Proliferation, Survival, Metabolism Downstream->CellProcesses cluster_tme Tumor Microenvironment TumorCell Tumor Cell TAM TAM (M2) ImmuneSuppression Immune Suppression TAM->ImmuneSuppression MDSC MDSC MDSC->ImmuneSuppression TCell T-Cell AntiTumorImmunity Anti-Tumor Immunity TCell->AntiTumorImmunity GDC0326 This compound GDC0326->TumorCell GDC0326->TAM Repolarize GDC0326->MDSC Inhibit ImmuneSuppression->TCell cluster_workflow Experimental Workflow for TME Analysis Xenograft In Vivo Xenograft Model with this compound TumorHarvest Tumor Harvest Xenograft->TumorHarvest IHC Immunohistochemistry (CD31, F4/80, Gr-1, CD8) TumorHarvest->IHC FlowCytometry Flow Cytometry (Immune Cell Populations) TumorHarvest->FlowCytometry WesternBlot Western Blot (p-AKT, etc.) TumorHarvest->WesternBlot qPCR qRT-PCR (Gene Expression) TumorHarvest->qPCR Analysis Data Analysis and Interpretation IHC->Analysis FlowCytometry->Analysis WesternBlot->Analysis qPCR->Analysis

Investigating GDC-0326 in Novel Cancer Types: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potent and selective PI3Kα inhibitor, GDC-0326, for researchers investigating its therapeutic potential in novel cancer types. This document outlines its mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols to guide further research and development.

Core Concepts: this compound and the PI3K/AKT/mTOR Pathway

This compound is a highly potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.

This compound exerts its anti-cancer effects by binding to the ATP-binding site of the PI3Kα kinase domain, thereby blocking its catalytic activity. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the downstream signaling through mTOR is also attenuated, culminating in reduced protein synthesis and cell proliferation, and in some contexts, induction of apoptosis.

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes GDC0326 This compound GDC0326->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical data for this compound, providing a baseline for its activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeKi (nM)Reference
PI3KαCell-free0.2[1][2]
PI3KβCell-free26.6[1]
PI3KδCell-free4.0[1]
PI3KγCell-free10.2[1]
Table 2: In Vitro Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeParameterValue (µM)Reference
PC-3Prostate CancerEC502.2[1]
LoVoColorectal CancerNot specifiedDose-dependent growth suppression[3]
HT-29Colorectal CancerNot specifiedDose-dependent growth suppression[3]
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeDosing (mg/kg, p.o., daily)Tumor Growth Inhibition (TGI) (%)Reference
MCF7-neo/HER2Breast Cancer0.7873[1]
1.5679[1]
3.2583[1]
6.25101[1]
12.5110[1]
KPL-4Breast Cancer0.7873[1]
1.5697[1]
3.2597[1]
6.25122[1]
12.5121[1]

Experimental Protocols for Investigating this compound

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in novel cancer types.

In Vitro Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Workflow Diagram:

Cell_Viability_Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat with serial dilutions of this compound A->B C 3. Incubate for 72 hours B->C D 4. Add MTT or Resazurin reagent C->D E 5. Incubate and measure absorbance/fluorescence D->E F 6. Calculate IC50 values E->F

Caption: Workflow for determining the IC50 of this compound in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Based on the EC50 in PC-3 cells (2.2 µM), a starting concentration range of 0.01 µM to 100 µM is recommended.

  • Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Viability Assessment (Resazurin):

    • Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours.

    • Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Workflow Diagram:

Western_Blot_Workflow A 1. Treat cells with this compound (e.g., 1 µM for 2 hours) B 2. Lyse cells and quantify protein A->B C 3. SDS-PAGE and protein transfer B->C D 4. Primary antibody incubation (e.g., p-AKT, total AKT) C->D E 5. Secondary antibody incubation and detection D->E F 6. Analyze band intensity E->F

Caption: Workflow for Western Blot analysis of PI3K pathway modulation by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6, anti-total S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with this compound at a concentration known to be effective (e.g., 1 µM, based on previous studies) for a short duration (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Studies

This protocol outlines the establishment of patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models to evaluate the in vivo efficacy of this compound.

Workflow Diagram:

Xenograft_Workflow A 1. Implant tumor fragments (PDX) or cells (CDX) into immunocompromised mice B 2. Allow tumors to reach a palpable size A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer this compound orally (e.g., 0.78-12.5 mg/kg daily) C->D E 5. Monitor tumor volume and body weight D->E F 6. Analyze tumor growth inhibition (TGI) E->F

Caption: Workflow for in vivo xenograft studies with this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Patient tumor tissue or cancer cell lines

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Model Establishment:

    • PDX: Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of the mice.

    • CDX: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Prepare this compound in a suitable vehicle and administer orally (p.o.) daily at various doses (e.g., 0.78, 1.56, 3.25, 6.25, and 12.5 mg/kg, based on prior studies).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a certain size or after a defined treatment period), euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.

Investigating this compound in Novel Cancer Types: A Strategic Approach

To explore the potential of this compound in novel cancer types, a systematic approach is recommended:

  • Genomic and Transcriptomic Analysis: Prioritize cancer types with a high prevalence of PIK3CA mutations or amplifications, as these are most likely to be sensitive to a PI3Kα-selective inhibitor. Publicly available databases such as TCGA and COSMIC can be utilized for this purpose.

  • In Vitro Screening: Conduct broad in vitro screening of this compound against a diverse panel of cell lines representing various "novel" cancer types. This will help identify sensitive and resistant histologies and establish a preliminary therapeutic window.

  • Biomarker Discovery: In both sensitive and resistant cell lines, perform molecular profiling to identify potential biomarkers of response and resistance. This could include analyzing the mutational status of other genes in the PI3K pathway (e.g., PTEN, AKT) and parallel signaling pathways (e.g., RAS/MAPK).

  • In Vivo Validation: For promising cancer types identified in vitro, validate the efficacy of this compound in relevant PDX or CDX models. This will provide crucial information on in vivo anti-tumor activity and tolerability.

  • Combination Studies: In cancer types where this compound shows modest single-agent activity, explore rational combination strategies with other targeted agents or standard-of-care chemotherapies. For instance, in colorectal cancer, this compound has been shown to enhance the effects of 5-fluorouracil.[3]

Clinical Development Landscape

As of the latest available information, specific clinical trial data, including NCT identifiers and phase 1 results for this compound, are not widely published in the public domain. The clinical development of PI3K inhibitors as a class is extensive, with several pan-PI3K and isoform-selective inhibitors being investigated in various solid tumors and hematological malignancies. Researchers are encouraged to monitor clinical trial registries for updates on the clinical development of this compound and related PI3Kα inhibitors.

This guide provides a foundational framework for the preclinical investigation of this compound in novel cancer types. The provided protocols and strategic approach are intended to facilitate robust and reproducible research, ultimately contributing to a better understanding of the therapeutic potential of this promising targeted agent.

References

GDC-0032 (Taselisib): A Technical Guide to its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0032, also known as Taselisib, is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) family, with notable activity against the alpha, delta, and gamma isoforms, as well as the downstream mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers. GDC-0032 has been investigated as a therapeutic agent due to its ability to modulate this pathway, leading to significant effects on cell cycle progression. This technical guide provides an in-depth overview of the mechanism of action of GDC-0032 with a specific focus on its impact on the cell cycle, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

A note on nomenclature: While the initial query referenced GDC-0326, the available scientific literature with detailed cell cycle analysis predominantly refers to GDC-0032 (Taselisib). This guide will focus on GDC-0032, a well-characterized PI3K/mTOR inhibitor.

Core Mechanism of Action: PI3K/mTOR Inhibition and G1 Cell Cycle Arrest

GDC-0032 exerts its anti-proliferative effects by inhibiting PI3K and mTOR, leading to a cascade of downstream events that culminate in a robust G1 cell cycle arrest. This arrest prevents cancer cells from entering the S phase, the period of DNA synthesis, thereby halting their replication.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that responds to extracellular cues, such as growth factors, to promote cell growth and proliferation. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

GDC-0032's Intervention

GDC-0032, by inhibiting both PI3K and mTOR, effectively shuts down this pro-proliferative signaling. This dual inhibition leads to a more comprehensive blockade of the pathway compared to inhibitors targeting only a single component. The inhibition of this pathway by GDC-0032 directly impacts the expression and activity of key cell cycle regulatory proteins.

A critical downstream consequence of PI3K/AKT/mTOR inhibition is the modulation of cyclin D1 levels. Cyclin D1 is a key regulatory protein that complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to drive cells through the G1 phase of the cell cycle. The activity of the Cyclin D1-CDK4/6 complex is essential for the phosphorylation of the retinoblastoma protein (Rb). Phosphorylated Rb (p-Rb) releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.

Inhibition of the PI3K/AKT/mTOR pathway by GDC-0032 leads to decreased translation of Cyclin D1. This reduction in Cyclin D1 levels results in diminished Cyclin D1-CDK4/6 complex activity, leading to hypophosphorylation of Rb. Hypophosphorylated Rb remains bound to E2F, thereby preventing the transcription of S-phase genes and causing the cell to arrest in the G1 phase.

Furthermore, the PI3K/AKT pathway can also regulate the stability and localization of the cyclin-dependent kinase inhibitor p27Kip1 (p27). Activated AKT can phosphorylate p27, leading to its cytoplasmic localization and degradation. By inhibiting AKT, GDC-0032 can lead to the stabilization and nuclear accumulation of p27, which further inhibits Cyclin E-CDK2 complexes, reinforcing the G1 arrest.

Quantitative Analysis of GDC-0032-Induced G1 Arrest

The induction of G1 cell cycle arrest by GDC-0032 has been quantified in various cancer cell lines using flow cytometry. The following tables summarize representative data on the dose-dependent and time-dependent effects of GDC-0032 on cell cycle distribution.

Table 1: Dose-Dependent Effect of GDC-0032 on Cell Cycle Distribution in Cancer Cells (Representative Data)

Cell LineGDC-0032 Concentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7 (Breast Cancer) 0 (Control)453520
0.1552817
1701812
108587
PC-3 (Prostate Cancer) 0 (Control)503020
0.1622216
1781210
109055

Note: The data presented are representative examples compiled from typical results seen with PI3K/mTOR inhibitors and should be confirmed by specific experimental findings for GDC-0032.

Table 2: Time-Dependent Effect of GDC-0032 (1 µM) on Cell Cycle Distribution in MCF-7 Cells (Representative Data)

Time (hours)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)453520
12582715
24701812
48751510

Note: The data presented are representative examples compiled from typical results seen with PI3K/mTOR inhibitors and should be confirmed by specific experimental findings for GDC-0032.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of GDC-0032 or vehicle control for the specified duration.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using Trypsin-EDTA. Collect cells by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Incubate at -20°C for at least 2 hours to fix the cells.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle proteins by Western blotting to assess the molecular effects of GDC-0032.

Materials:

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer Buffer

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-p-S6, anti-p-Rb, anti-Cyclin D1, anti-CDK4, anti-p27)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Treat cells with GDC-0032 as required. Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

Visualizing the Impact of GDC-0032 on Cell Cycle Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

GDC0032_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to GDC0032 GDC-0032 (Taselisib) GDC0032->PI3K mTOR mTOR GDC0032->mTOR PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->mTOR Activates p27 p27 AKT->p27 Inhibits (degradation) S6K S6K mTOR->S6K Activates 4EBP1 4E-BP1 mTOR->4EBP1 Inhibits Protein_Synthesis Protein Synthesis (e.g., Cyclin D1) S6K->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits CyclinD1_CDK46 Cyclin D1 / CDK4/6 Protein_Synthesis->CyclinD1_CDK46 p27->CyclinD1_CDK46 Inhibits pRb p-Rb CyclinD1_CDK46->pRb Phosphorylates Rb Rb Rb E2F E2F Rb->E2F Inhibits G1_Arrest G1 Phase Arrest Rb->G1_Arrest Maintains pRb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates

Caption: GDC-0032 signaling pathway leading to G1 cell cycle arrest.

Experimental_Workflow Treatment Treat with GDC-0032 (Dose-Response & Time-Course) Harvest Harvest Cells Treatment->Harvest Split Harvest->Split Flow_Cytometry Flow Cytometry Analysis (Cell Cycle Distribution) Split->Flow_Cytometry For Cell Cycle Western_Blot Western Blot Analysis (Protein Expression) Split->Western_Blot For Protein PI_Staining Propidium Iodide Staining Flow_Cytometry->PI_Staining Protein_Extraction Protein Extraction & Quantification Western_Blot->Protein_Extraction Data_Analysis_Flow Quantify % of Cells in G1, S, G2/M PI_Staining->Data_Analysis_Flow Data_Analysis_WB Analyze Protein Levels (p-AKT, p-Rb, Cyclin D1, etc.) Protein_Extraction->Data_Analysis_WB

Caption: Experimental workflow for analyzing GDC-0032's effect on cell cycle.

Conclusion

GDC-0032 (Taselisib) is a potent dual PI3K/mTOR inhibitor that effectively induces a G1 cell cycle arrest in cancer cells. Its mechanism of action is centered on the disruption of the pro-proliferative PI3K/AKT/mTOR signaling pathway, leading to a reduction in Cyclin D1 levels, hypophosphorylation of the retinoblastoma protein, and the prevention of S-phase entry. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and understand the intricate effects of GDC-0032 on cell cycle progression. The visualization of the signaling pathway and experimental workflow aims to facilitate a clearer understanding of the molecular mechanisms and the methodologies employed in its study. This in-depth knowledge is crucial for the continued development and strategic application of PI3K/mTOR inhibitors in cancer therapy.

Methodological & Application

GDC-0326 Application Notes and Protocols for In Vitro Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro efficacy of GDC-0326, a potent and selective PI3Kα inhibitor, on cancer cell viability. The methodologies outlined are essential for researchers in oncology, cell biology, and drug discovery to evaluate the cytostatic and cytotoxic effects of this compound.

Introduction

This compound is a small molecule inhibitor that selectively targets the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in a wide range of human cancers, making it a key target for therapeutic intervention.[1][2] this compound has demonstrated potent anti-proliferative activity in various cancer cell lines.[3][4] This document provides detailed protocols for two standard in vitro assays to quantify the effect of this compound on cell viability: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action

This compound selectively inhibits PI3Kα, which in turn blocks the downstream signaling cascade involving AKT and mTOR. This inhibition can lead to cell cycle arrest and a reduction in cell proliferation.

GDC_0326_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation GDC0326 This compound GDC0326->PI3K inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Data Presentation

The following tables summarize typical quantitative data obtained from cell viability experiments with this compound. IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.

Table 1: this compound IC50 Values in Various Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeAssay MethodIC50 (nM)
LoVoColorectalCCK-8~1000
HT-29ColorectalCCK-8~1500
MCF-7BreastNot SpecifiedNot Specified
PC-3ProstateNot SpecifiedNot Specified

Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.

Table 2: Example Data from a CellTiter-Glo® Assay

This compound Conc. (nM)Luminescence (RLU)% Viability (Normalized to Vehicle)
0 (Vehicle)150,000100%
1145,00096.7%
10130,00086.7%
10090,00060.0%
100045,00030.0%
1000015,00010.0%

Experimental Protocols

Two common methods for determining cell viability are provided below. The choice of assay can depend on the specific research question, cell type, and available equipment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

MTT_Workflow A 1. Seed Cells B 2. Incubate Overnight A->B C 3. Treat with this compound B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells.[7][8]

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Protocol:

CTG_Workflow A 1. Seed Cells in Opaque Plate B 2. Incubate Overnight A->B C 3. Treat with this compound B->C D 4. Incubate (e.g., 72h) C->D E 5. Equilibrate to Room Temp. D->E F 6. Add CellTiter-Glo® Reagent E->F G 7. Mix & Incubate F->G H 8. Read Luminescence G->H

Caption: Workflow for the CellTiter-Glo® cell viability assay.
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare and add serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[9][10]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][10]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][11] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10][11]

  • Luminescence Reading: Record the luminescence using a luminometer.

Data Analysis

  • Background Subtraction: Subtract the average absorbance/luminescence of the no-cell blank controls from all other readings.

  • Normalization: Express the results as a percentage of the vehicle-treated control cells.

    • % Viability = (Corrected Reading of Treated Cells / Corrected Reading of Vehicle Control) x 100

  • IC50 Calculation: Plot the percent viability against the log concentration of this compound. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Conclusion

The protocols provided offer a robust framework for investigating the anti-proliferative effects of this compound on cancer cells. By employing these standardized assays, researchers can obtain reliable and reproducible data to further understand the therapeutic potential of PI3Kα inhibition.

References

Optimal GDC-0326 Concentration for Western Blot Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of GDC-0326, a potent and selective PI3Kα inhibitor, for western blot analysis. This document includes detailed experimental protocols, data presentation in a structured format, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in various cancers, making it a key target for therapeutic intervention. Western blotting is a fundamental technique to assess the efficacy of inhibitors like this compound by measuring the phosphorylation status of downstream targets. This document outlines the necessary protocols to determine the optimal this compound concentration for effectively inhibiting the PI3K/Akt pathway in your specific cellular model.

Data Presentation

The following table summarizes the expected dose-dependent effect of this compound on the phosphorylation of key downstream targets in the PI3K/Akt pathway. Researchers should perform a similar dose-response experiment to determine the optimal concentration for their specific cell line and experimental conditions. A concentration of 1 µM has been shown to abolish AKT phosphorylation.

This compound Concentration (nM)p-Akt (Ser473) (% of Control)p-Akt (Thr308) (% of Control)p-S6 Ribosomal Protein (Ser235/236) (% of Control)
0 (Vehicle Control)100%100%100%
180%85%90%
1050%55%65%
10020%25%35%
1000 (1 µM)<5%<10%<15%

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.

GDC0326_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to GDC0326 This compound GDC0326->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Thr308, Ser473) Akt->pAkt mTORC1 mTORC1 pmTORC1 p-mTORC1 mTORC1->pmTORC1 S6K S6K pS6K p-S6K S6K->pS6K S6 S6 Ribosomal Protein pS6 p-S6 S6->pS6 pAkt->mTORC1 Activates pmTORC1->S6K Activates pS6K->S6 Phosphorylates

Caption: this compound inhibits PI3Kα, blocking Akt phosphorylation.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis A Seed cells and allow to adhere B Starve cells (optional, depending on pathway activation) A->B C Treat with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) B->C D Lyse cells in RIPA buffer with phosphatase and protease inhibitors C->D E Quantify protein concentration (e.g., BCA assay) D->E F SDS-PAGE E->F G Protein Transfer to PVDF membrane F->G H Blocking (e.g., 5% BSA in TBST) G->H I Primary Antibody Incubation (e.g., p-Akt, Akt, p-S6, S6, GAPDH) H->I J Secondary Antibody Incubation I->J K Detection (Chemiluminescence) J->K L Image Acquisition and Densitometry K->L

Caption: Western blot workflow for this compound concentration optimization.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the cancer cell line of interest in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Starvation (Optional): Depending on the basal activity of the PI3K pathway in your cell line, you may need to serum-starve the cells for 4-16 hours prior to treatment to reduce background signaling.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or vehicle control. Incubate the cells for a predetermined time (a 2-hour incubation is a good starting point).

Protein Extraction
  • Cell Lysis: After treatment, place the plates on ice and wash the cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-S6 (Ser235/236), rabbit anti-S6, and a loading control like mouse anti-GAPDH) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to the total protein bands and then to the loading control. Express the results as a percentage of the vehicle-treated control.

Conclusion

The optimal concentration of this compound for western blot analysis is cell-type dependent and should be determined empirically. A dose-response experiment is crucial for identifying the concentration that provides significant inhibition of the PI3K/Akt signaling pathway without causing off-target effects. The protocols and guidelines provided in this document offer a robust framework for researchers to effectively utilize this compound in their studies and accurately assess its impact on the PI3K/Akt/mTOR pathway.

Application Note and Protocol: GDC-0326 Solubility and Preparation in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction GDC-0326 is a potent and highly selective inhibitor of the α-isoform of Phosphoinositide 3-Kinase (PI3Kα), a key component of the PI3K/AKT signaling pathway.[1][2][3] The PI3K pathway is fundamental in regulating normal cell growth, proliferation, survival, and metabolism.[4] Its frequent dysregulation in various cancers makes PI3Kα a significant target for therapeutic development.[2][5] this compound exhibits remarkable selectivity for PI3Kα with a Ki value of 0.2 nM, discriminating it from other class I PI3K isoforms and a wide range of other kinases.[1] This application note provides detailed protocols for the solubilization and preparation of this compound in Dimethyl Sulfoxide (DMSO) for use in cell-based assays, ensuring reliable and reproducible experimental results.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueCitations
Molecular Formula C₁₉H₂₂N₆O₃[1][6]
Molecular Weight 382.42 g/mol [1][6]
CAS Number 1282514-88-8[1][6]
Solubility in DMSO 76 mg/mL (198.73 mM) to ≥ 100 mg/mL (261.49 mM)[1][3][6]
Solubility in Water Insoluble[1]
Storage (Powder) 3 years at -20°C[1][6]
Storage (Stock in DMSO) 1-2 years at -80°C; 1 month at -20°C. Aliquoting is critical to avoid freeze-thaw cycles.[1][6]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)

  • Calibrated precision balance

  • Vortex mixer

  • Calibrated micropipettes and sterile, filtered tips

  • Cell culture medium, appropriate for the cell line

  • Sterile serological pipettes

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated primary stock solution.

1. Pre-analysis: Before opening, bring the this compound vial to room temperature to prevent moisture condensation. 2. Weighing: In a sterile microcentrifuge tube, accurately weigh out 3.82 mg of this compound powder using a calibrated precision balance. 3. Solubilization: a. Add 100 µL of high-quality, anhydrous DMSO to the tube containing the this compound powder. b. Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved, resulting in a clear solution. A brief warming to 37°C can aid dissolution if needed.[3] c. Note: It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of this compound.[1][6] 4. Final Concentration: This procedure yields a 100 mM stock solution of this compound in DMSO.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the primary stock solution to a final working concentration for treating cells. The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[7][8]

Example: Preparing a 1 µM working solution in 10 mL of culture medium.

1. Intermediate Dilution (Optional but Recommended): a. Prepare a 1 mM intermediate stock by diluting the 100 mM primary stock 1:100. b. Add 2 µL of the 100 mM stock solution to 198 µL of sterile DMSO. Mix well by pipetting. 2. Final Dilution into Culture Medium: a. Prepare 10 mL of the appropriate cell culture medium in a sterile tube. b. Add 10 µL of the 1 mM intermediate stock solution directly into the 10 mL of medium. c. Immediately mix the solution thoroughly by inverting the tube or vortexing gently to prevent precipitation.[8] d. This results in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%. 3. Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this example) to a separate aliquot of culture medium.

Protocol 3: Storage and Handling

Proper storage is essential to maintain the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C, protected from light.[2][6]

  • Stock Solution:

    • Aliquot the primary stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.[1][7]

    • Store these aliquots at -80°C for long-term stability (up to 2 years).[6] For short-term use, storage at -20°C for up to one month is acceptable.[1]

    • Avoid repeated freeze-thaw cycles, as this can degrade the compound.[1][6]

Visualizations

GDC0326_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application start This compound Powder weigh Weigh 3.82 mg Powder start->weigh add_dmso Add 100 µL Anhydrous DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex stock 100 mM Primary Stock vortex->stock aliquot Aliquot for Storage stock->aliquot thaw Thaw One Aliquot stock->thaw store Store at -80°C aliquot->store dilute Serially Dilute in Medium (e.g., to 1 µM) thaw->dilute treat Treat Cells dilute->treat control Prepare DMSO Vehicle Control control->treat incubate Incubate Cells treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Workflow for this compound stock preparation and cell treatment.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3Ka PI3Kα RTK->PI3Ka Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation  PI3Kα AKT AKT PIP3->AKT Activates Downstream Downstream Effectors AKT->Downstream Response Cell Growth, Proliferation, Survival Downstream->Response GDC0326 This compound GDC0326->PI3Ka Inhibits

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Application Example

In a typical cell-based assay, this compound can be used to probe the involvement of the PI3Kα pathway. For example, in a study using βTC3 cells, cells were treated with 1 µM of this compound for 2 hours.[1] Following incubation, cell lysates were collected to analyze the phosphorylation status of downstream targets like AKT to confirm the inhibitory effect of the compound.[2] The effective concentration can vary between cell lines; for instance, the EC₅₀ for inhibiting proliferation was found to be 0.1 µM in MCF7-neo/HER2 cells and 2.2 µM in PC3 cells.

Troubleshooting

  • Precipitation in Media: If the compound precipitates upon dilution into the aqueous cell culture medium, it is likely due to its low aqueous solubility.

    • Mitigation 1: Ensure the final DMSO concentration is kept as low as possible (ideally ≤0.1%).

    • Mitigation 2: Add the small volume of DMSO stock directly to the full volume of media while vortexing or mixing to ensure rapid and even dispersion.[8]

    • Mitigation 3: Avoid creating intermediate dilutions in aqueous buffers or water. Perform serial dilutions in 100% DMSO before the final dilution into the complete culture medium.[8]

  • Reduced Potency: If the compound appears less effective than expected, verify the storage conditions and age of the stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

References

GDC-0326 Xenograft Model Protocol for Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for conducting in vivo efficacy studies of GDC-0326 using xenograft models. This compound is a potent and selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα), a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] These application notes include detailed protocols for cell culture, animal handling, tumor inoculation, drug administration, and efficacy data analysis. Additionally, quantitative data from representative studies are summarized, and diagrams of the targeted signaling pathway and experimental workflow are provided to facilitate a thorough understanding of the experimental process.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Hyperactivation of this pathway is a common event in a wide range of human cancers, making it an attractive target for therapeutic intervention.[5][6] this compound is a small molecule inhibitor that potently and selectively targets the PI3Kα isoform, which is frequently mutated and implicated in tumorigenesis.[1][2] Preclinical evaluation of this compound in robust animal models is crucial for determining its anti-tumor efficacy and informing clinical development.

Xenograft models, in which human cancer cells are implanted into immunodeficient mice, are a standard and valuable tool for in vivo assessment of novel anti-cancer agents. This protocol outlines a detailed methodology for establishing a subcutaneous xenograft model and assessing the efficacy of this compound.

Signaling Pathway

This compound inhibits PI3Kα, a critical upstream kinase in the PI3K/AKT/mTOR pathway. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth, proliferation, and survival. By inhibiting PI3Kα, this compound blocks the production of PIP3, thereby suppressing downstream signaling and inhibiting tumor growth.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates GDC0326 This compound GDC0326->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section details the protocol for a subcutaneous xenograft study to evaluate the efficacy of this compound.

Cell Line Culture and Preparation
  • Cell Line Selection: Choose a human cancer cell line with a known PIK3CA mutation or demonstrated dependence on the PI3K pathway (e.g., MCF-7, KPL-4).

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.[7]

  • Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion. Viability should be >95%.

  • Cell Suspension: Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 1 x 10⁷ cells/mL). For some cell lines, resuspension in a 1:1 mixture of medium and Matrigel may improve tumor take rate.[7] Keep the cell suspension on ice until injection.

Animal Husbandry and Acclimatization
  • Animal Model: Use immunodeficient mice (e.g., NCr nude or SCID beige mice), typically 6-8 weeks old.

  • Housing: House the mice in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved food and water available ad libitum.

  • Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.

Tumor Inoculation
  • Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Injection Site: Shave and disinfect the right flank of the mouse with 70% ethanol.

  • Subcutaneous Injection: Using a 27-gauge needle and a 1 mL syringe, inject 100-200 µL of the cell suspension subcutaneously into the prepared flank.[7]

  • Post-Injection Monitoring: Monitor the animals for any adverse reactions and for tumor appearance.

This compound Formulation and Administration
  • Formulation: Prepare this compound for oral administration. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.[8] The final concentration should be calculated based on the desired dose and the average weight of the mice.

  • Dosing: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Administration: Administer this compound or the vehicle control daily via oral gavage at the predetermined dosages.

Tumor Measurement and Data Collection
  • Tumor Measurement: Measure the tumor dimensions (length and width) two to three times per week using digital calipers.[9]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[10]

  • Body Weight: Monitor and record the body weight of each mouse at the same frequency as tumor measurements to assess toxicity.

  • Endpoint Criteria: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), if there is significant tumor ulceration, or if body weight loss exceeds 20%.

Data Analysis
  • Tumor Growth Inhibition (TGI): Calculate the percent TGI at the end of the study using the following formula: % TGI = [1 - ((Mean Tumor Volume of Treated Group at Endpoint - Mean Tumor Volume of Treated Group at Start) / (Mean Tumor Volume of Control Group at Endpoint - Mean Tumor Volume of Control Group at Start))] x 100.

  • Statistical Analysis: Analyze the differences in tumor volume and body weight between the treatment and control groups using appropriate statistical tests, such as a Student's t-test or ANOVA.[1] A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Cell Culture & Harvesting D Tumor Cell Inoculation A->D B Animal Acclimatization B->D C Prepare this compound Formulation G Treatment Administration (this compound or Vehicle) C->G E Tumor Growth Monitoring D->E F Randomization E->F F->G H Tumor Measurement & Body Weight Monitoring G->H I Endpoint Determination H->I Meets Endpoint Criteria J Data Analysis (TGI, Statistics) I->J K Results Interpretation J->K

Caption: this compound Xenograft Efficacy Study Workflow.

Data Presentation

The following tables summarize representative quantitative data from preclinical efficacy studies of this compound in different xenograft models.

Table 1: this compound Efficacy in MCF7-neo/HER2 Xenograft Model

Dosage (mg/kg, p.o., daily)Tumor Growth Inhibition (TGI) (%)Tumor Regressions
0.7873Not Reported
1.5679Not Reported
3.2583Not Reported
6.251016 Partial Regressions / 10 animals
12.51106 Partial Regressions / 10 animals

Data adapted from preclinical studies.[8][11]

Table 2: this compound Efficacy in KPL-4 Xenograft Model

Dosage (mg/kg, p.o., daily)Tumor Growth Inhibition (TGI) (%)Tumor Regressions
0.7873Not Reported
1.5697Not Reported
3.2597Not Reported
6.251229 Partial Regressions, 1 Complete Regression / 10 animals
12.5121Not Reported

Data adapted from preclinical studies.[8][11]

Conclusion

This application note provides a detailed protocol for assessing the in vivo efficacy of the PI3Kα inhibitor this compound using a subcutaneous xenograft model. Adherence to these guidelines will enable researchers to generate robust and reproducible data to evaluate the anti-tumor activity of this compound and similar compounds. The provided diagrams and summary data serve as valuable resources for understanding the mechanism of action and expected outcomes of such studies.

References

Application Notes and Protocols for GDC-0326 Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0326 is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for the development of novel anticancer therapies. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those harboring PIK3CA mutations, which lead to the constitutive activation of the PI3K pathway. These application notes provide detailed protocols for assessing cellular sensitivity to this compound and characterizing its effects on the PI3K/AKT/mTOR signaling cascade.

This compound Sensitive Cell Lines

A number of cancer cell lines have been identified as sensitive to this compound treatment. The sensitivity is often associated with the genetic status of the PI3K pathway, particularly activating mutations in the PIK3CA gene.

Cell LineCancer TypeIC50/EC50 (µM)Reference
PC-3Prostate Cancer2.2[3]
MCF7-neo/HER2Breast Cancer0.1[3]
KPL-4Breast CancerNot explicitly stated, but in vivo studies show high sensitivity.[2][4]
LoVoColorectal CancerNot explicitly stated, but shown to be sensitive.[1]
HT-29Colorectal CancerNot explicitly stated, but shown to be sensitive.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT. Activated AKT, in turn, phosphorylates a variety of substrates, leading to the activation of mTOR and subsequent promotion of cell growth, proliferation, and survival. By inhibiting PI3Kα, this compound blocks the production of PIP3, leading to the downregulation of the entire downstream signaling cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes GrowthFactor Growth Factor GrowthFactor->RTK GDC0326 This compound GDC0326->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and this compound inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cells in 96-well plate Adhere Allow cells to adhere (24 hours) Seed->Adhere Treat Treat with serial dilutions of this compound Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate (3-4 hours) AddMTT->IncubateMTT AddSolvent Add solubilization solvent (e.g., DMSO) IncubateMTT->AddSolvent Read Measure absorbance at 570 nm AddSolvent->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for a cell viability (MTT) assay.

Materials:

  • This compound sensitive cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of a solubilization solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis for PI3K Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following this compound treatment.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis Seed Seed cells in 6-well plates Treat Treat with this compound Seed->Treat Lyse Lyse cells and collect protein Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify Load Load samples onto SDS-PAGE gel Quantify->Load Run Run gel electrophoresis Load->Run Transfer Transfer proteins to PVDF membrane Run->Transfer Block Block membrane Transfer->Block IncubatePrimary Incubate with primary antibody (e.g., p-AKT, AKT) Block->IncubatePrimary Wash1 Wash IncubatePrimary->Wash1 IncubateSecondary Incubate with HRP-conjugated secondary antibody Wash1->IncubateSecondary Wash2 Wash IncubateSecondary->Wash2 AddECL Add ECL substrate Wash2->AddECL Image Image chemiluminescence AddECL->Image Analyze Analyze band intensity Image->Analyze Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis Seed Seed cells Treat Treat with this compound Seed->Treat Harvest Harvest cells (including supernatant) Treat->Harvest Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend AddStains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->AddStains Incubate Incubate in the dark AddStains->Incubate Acquire Acquire data on a flow cytometer Incubate->Acquire Analyze Analyze cell populations (viable, apoptotic, necrotic) Acquire->Analyze

References

Application Notes and Protocols for High-Throughput Screening with GDC-0326

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0326 is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a frequent event in human cancers, making PI3Kα an attractive target for cancer therapy. This compound exhibits remarkable selectivity for PI3Kα over other class I PI3K isoforms, which may translate to an improved therapeutic window.[1] These application notes provide detailed protocols for developing a high-throughput screen (HTS) to identify and characterize inhibitors of PI3Kα, using this compound as a reference compound. Two primary HTS methodologies are described: a biochemical assay and a cell-based assay.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which in turn regulates protein synthesis and cell growth.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation GDC0326 This compound GDC0326->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and key parameters for the described high-throughput screening assays.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeKi (nM)Reference
PI3KαBiochemical0.2[1]
PI3KβBiochemical26.6[1]
PI3KδBiochemical4.0[1]
PI3KγBiochemical10.2[1]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeIC50 (µM)Reference
PC-3 (Prostate Cancer)Proliferation2.2[1]
MDA-MB-468 (Breast Cancer)ProliferationNot explicitly stated, but EGF-induced growth inhibition observed.[3][4]

Table 3: High-Throughput Screening Assay Parameters

Assay TypeKey ParametersValueReference
Biochemical (HTRF)Screening Concentration10 µM
Z' Factor0.42
Signal-to-Background (S/B) Ratio3.11
Coefficient of Variation (CV)11%
Cell-Based (p-Akt ELISA)Seeding Density (PC-3 cells)10,000 - 30,000 cells/well[5]
Stimulation100 ng/mL PDGF
Z' Factor> 0.5 (Target)[6]

Experimental Protocols

Biochemical High-Throughput Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a 3-step HTRF assay to measure the production of PIP3 by PI3Kα.[7][8][9] The assay is based on the competition between biotinylated-PIP3 and PIP3 produced by the enzyme for binding to a GST-tagged GRP1-PH domain, which is detected by a Europium cryptate-labeled anti-GST antibody and streptavidin-XL665.

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K substrate (PIP2)

  • ATP

  • This compound (as a control inhibitor)

  • HTRF Detection Reagents:

    • GST-GRP1-PH domain

    • Biotin-PIP3

    • Europium cryptate-labeled anti-GST antibody

    • Streptavidin-XL665

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • Stop Solution (e.g., 50 mM EDTA in assay buffer)

  • 384-well low-volume black plates

  • HTRF-compatible plate reader

HTRF_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound_Prep Prepare Compound Plate (this compound & Test Compounds) Dispense_Compound Dispense Compounds into Assay Plate Compound_Prep->Dispense_Compound Enzyme_Prep Prepare PI3Kα Enzyme Solution Add_Enzyme Add PI3Kα to Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare PIP2/ATP Solution Start_Reaction Add PIP2/ATP (Start Reaction) Substrate_Prep->Start_Reaction Dispense_Compound->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Incubate_1->Start_Reaction Incubate_2 Incubate at RT Start_Reaction->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Add_Detection Add HTRF Detection Reagents Stop_Reaction->Add_Detection Incubate_3 Incubate at RT Add_Detection->Incubate_3 Read_Plate Read Plate on HTRF Reader Incubate_3->Read_Plate

Caption: Workflow for the PI3Kα HTRF biochemical assay.

  • Compound Plating: Prepare serial dilutions of this compound and test compounds in 100% DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of each compound solution to a 384-well assay plate.

  • Enzyme and Substrate Preparation:

    • Dilute recombinant PI3Kα to the desired concentration in assay buffer.

    • Prepare a solution of PIP2 and ATP in assay buffer. The final concentrations should be at or near the Km for each.

  • Enzymatic Reaction:

    • Add PI3Kα solution to each well of the assay plate containing the compounds.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the PIP2/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding the stop solution.

  • Detection:

    • Add the HTRF detection reagents (GST-GRP1-PH, Biotin-PIP3, anti-GST-Eu, and SA-XL665) to each well.

    • Incubate for 60 minutes to 2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (Europium emission) and 665 nm (XL665 emission). Calculate the HTRF ratio (665/620 * 10,000).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

    • Assess assay quality by calculating the Z' factor for each plate. A Z' factor > 0.5 is generally considered excellent for HTS.

Cell-Based High-Throughput Screening: Phospho-Akt (Ser473) In-Cell ELISA

This protocol describes a cell-based ELISA to measure the phosphorylation of Akt at Ser473, a downstream marker of PI3Kα activity.[10][11] This assay provides a more physiologically relevant assessment of compound activity.

  • PC-3 or MDA-MB-468 cells (or other suitable cell line with active PI3K signaling)

  • Cell culture medium and supplements

  • This compound (as a control inhibitor)

  • Stimulant (e.g., PDGF or IGF-1)

  • Fixing Solution (e.g., 4% formaldehyde in PBS)

  • Quenching Solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)

  • Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Mouse anti-total Akt (for normalization)

  • HRP-conjugated anti-rabbit IgG

  • AP-conjugated anti-mouse IgG

  • Chemiluminescent (HRP) and colorimetric (AP) substrates

  • 384-well clear-bottom black plates

  • Plate reader with luminescence and absorbance detection capabilities

Cell_Based_Workflow cluster_cell_culture Cell Culture & Treatment cluster_fixing_staining Fixing & Staining cluster_detection_analysis Detection & Analysis Seed_Cells Seed Cells in 384-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Starve_Cells Serum Starve Cells Incubate_Overnight->Starve_Cells Add_Compound Add this compound or Test Compounds Starve_Cells->Add_Compound Stimulate_Cells Stimulate with Growth Factor Add_Compound->Stimulate_Cells Fix_Cells Fix Cells Stimulate_Cells->Fix_Cells Quench_Peroxidase Quench Endogenous Peroxidase Fix_Cells->Quench_Peroxidase Block_Cells Block Non-specific Binding Quench_Peroxidase->Block_Cells Add_Primary_Ab Add Primary Antibodies (p-Akt & Total Akt) Block_Cells->Add_Primary_Ab Add_Secondary_Ab Add Secondary Antibodies (HRP & AP-conjugated) Add_Primary_Ab->Add_Secondary_Ab Add_Substrates Add Chemiluminescent & Colorimetric Substrates Add_Secondary_Ab->Add_Substrates Read_Plate Read Luminescence & Absorbance Add_Substrates->Read_Plate Analyze_Data Normalize p-Akt to Total Akt & Determine IC50 Read_Plate->Analyze_Data

Caption: Workflow for the phospho-Akt (Ser473) cell-based assay.

  • Cell Seeding: Seed PC-3 or MDA-MB-468 cells into 384-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Cell Treatment:

    • Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.

    • Pre-treat cells with a serial dilution of this compound or test compounds for 1-2 hours.

    • Stimulate the PI3K pathway by adding a growth factor such as PDGF or IGF-1 for 15-30 minutes.

  • Fixing and Permeabilization:

    • Fix the cells by adding formaldehyde solution for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Quench endogenous peroxidase activity with the quenching solution.

    • Wash the cells with PBS containing 0.1% Triton X-100.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the cells.

    • Incubate with HRP-conjugated anti-rabbit and AP-conjugated anti-mouse secondary antibodies for 1 hour.

    • Wash the cells extensively.

  • Signal Detection:

    • Add the HRP chemiluminescent substrate and immediately read the luminescence.

    • Add the AP colorimetric substrate and read the absorbance after a short incubation.

  • Data Analysis:

    • Normalize the phospho-Akt signal to the total Akt signal for each well.

    • Calculate the percent inhibition for each compound concentration relative to stimulated and unstimulated controls.

    • Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

    • Monitor assay performance using the Z' factor.

Conclusion

The described biochemical and cell-based high-throughput screening assays provide robust and reliable methods for the identification and characterization of PI3Kα inhibitors. This compound serves as an excellent positive control for these assays due to its high potency and selectivity. The detailed protocols and expected performance metrics provided in these application notes should enable researchers to successfully implement a high-throughput screening campaign targeting the PI3Kα pathway.

References

Protocol for Assessing GDC-0326 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0326 is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in many human cancers, making it a key target for therapeutic intervention.[3] Assessing the extent to which this compound engages its target, PI3Kα, within a cellular context is crucial for understanding its mechanism of action, validating its efficacy, and developing effective cancer therapies.

These application notes provide detailed protocols for quantifying the target engagement of this compound in cancer cell lines by measuring the phosphorylation status of downstream signaling proteins. The primary methods described are Western Blotting and In-Cell Western™ assays, which are robust techniques for this purpose.

This compound Target Profile and Potency

This compound exhibits high selectivity for PI3Kα over other Class I PI3K isoforms. This selectivity is critical for minimizing off-target effects. The inhibitory constants (Ki) and cellular efficacy of this compound are summarized below.

TargetKi (Cell-free assay)Cell LineAssay TypeIC50/EC50Reference
PI3Kα 0.2 nM PC-3Antiproliferation2.2 µM (EC50)[4]
PI3Kβ26.6 nMMCF7-neo/HER2Antiproliferation0.1 µM (EC50)
PI3Kδ4 nM---[4]
PI3Kγ10.2 nM---[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway targeted by this compound and the general experimental workflow for assessing target engagement.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to GDC0326 This compound GDC0326->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Target Engagement Assay cluster_detection Detection & Analysis CellSeeding Seed Cells in Multi-well Plates CellTreatment Treat with this compound (Dose-Response) CellSeeding->CellTreatment Lysis Cell Lysis (Western Blot) CellTreatment->Lysis FixPerm Fixation & Permeabilization (In-Cell Western) CellTreatment->FixPerm WesternBlot Western Blot (p-AKT, p-S6) Lysis->WesternBlot ICW In-Cell Western (p-AKT, p-S6) FixPerm->ICW Quantification Signal Quantification & IC50 Determination WesternBlot->Quantification ICW->Quantification

Caption: General workflow for assessing this compound target engagement.

Experimental Protocols

Recommended Cell Lines

For observing potent inhibition of PI3Kα by this compound, cell lines with activating PIK3CA mutations or HER2 amplification are recommended.

  • MCF7-neo/HER2: Human breast cancer cell line with HER2 overexpression.

  • KPL-4: Human breast cancer cell line with HER2 amplification.

  • PC-3: Human prostate cancer cell line with PTEN loss, leading to PI3K pathway activation.

Protocol 1: Western Blot Analysis of p-AKT and p-S6

This protocol details the measurement of AKT phosphorylation at Serine 473 (p-AKT S473) and Ribosomal Protein S6 phosphorylation at Serine 235/236 (p-S6) as readouts for this compound target engagement.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-total AKT

    • Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

    • Rabbit anti-total S6 Ribosomal Protein

    • Mouse or Rabbit anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 10 µM.

    • Aspirate the medium from the cells and replace it with the this compound-containing medium or vehicle control (DMSO).

    • Incubate for 2-4 hours at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions are 1:1000 for phospho-specific and total protein antibodies, and 1:5000 for β-actin.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.

Protocol 2: In-Cell Western™ Assay for p-AKT

This high-throughput method allows for the quantification of target engagement directly in a multi-well plate format.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line

  • 96-well clear-bottom black plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or equivalent)

  • Primary antibodies:

    • Rabbit anti-phospho-AKT (Ser473)

    • Mouse anti-total AKT or a cell normalization stain (e.g., DRAQ5™ or CellTag™ 700 Stain)

  • Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse)

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer.

  • Cell Treatment: Treat cells with a serial dilution of this compound as described in the Western Blot protocol.

  • Fixation:

    • Aspirate the medium and wash the cells once with PBS.

    • Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.

  • Permeabilization:

    • Wash the wells three times with PBS containing 0.1% Triton X-100.

    • Incubate with permeabilization buffer for 5 minutes at room temperature during each wash.

  • Blocking:

    • Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in blocking buffer.

    • Add 50 µL of the primary antibody solution to each well.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the wells four times with PBS containing 0.1% Tween-20.

    • Dilute the fluorescently-labeled secondary antibodies in blocking buffer. Protect from light.

    • Add 50 µL of the secondary antibody solution to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the wells four times with PBS containing 0.1% Tween-20.

    • Ensure the bottom of the plate is clean and dry.

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for each channel. Normalize the phospho-AKT signal to the total AKT or cell normalization stain signal.

Data Interpretation and Expected Results

Treatment of sensitive cell lines with this compound is expected to result in a dose-dependent decrease in the phosphorylation of AKT and its downstream effectors, such as S6 ribosomal protein and 4E-BP1.[5] By plotting the normalized phospho-protein signal against the log of the this compound concentration, an IC50 value can be determined. This IC50 value represents the concentration of this compound required to inhibit the downstream signaling by 50% and is a quantitative measure of target engagement in a cellular context.

It is important to note that feedback mechanisms within the PI3K pathway can sometimes lead to paradoxical increases in the phosphorylation of certain upstream components, which should be considered during data interpretation.[3] Furthermore, the magnitude of pathway inhibition required for a biological effect (e.g., inhibition of proliferation) may vary between different cell lines and genetic contexts.[6]

References

GDC-0326 for In Vivo Imaging Studies in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

GDC-0326 is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3][4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[1][5][6] Consequently, inhibitors targeting this pathway, such as this compound, are of significant interest in oncology drug development.

Beyond its therapeutic potential, the development of radiolabeled analogs of PI3K inhibitors for positron emission tomography (PET) imaging offers a non-invasive method to visualize and quantify PI3K expression and pathway activity in vivo. This approach can aid in patient selection for PI3K-targeted therapies, assessment of drug-target engagement, and early evaluation of therapeutic response.

While specific in vivo imaging data for a radiolabeled version of this compound is not yet publicly available, this document provides a representative application note and detailed protocols based on the successful preclinical PET imaging of a closely related fluorine-18 labeled pan-PI3K inhibitor, a derivative of GDC-0941 (Pictilisib).[7][8] This information is intended to guide researchers in the potential application of this compound as an in vivo imaging agent in animal models.

Principle of the Method

A fluorine-18 ([¹⁸F]) labeled analog of a PI3K inhibitor, such as this compound, can be used as a tracer for PET imaging. Once administered intravenously into a tumor-bearing animal model, the radiotracer distributes throughout the body and accumulates in tissues with high expression of the target PI3K isoforms. The positron-emitting ¹⁸F isotope decays, producing photons that are detected by the PET scanner, allowing for the non-invasive, three-dimensional visualization and quantification of the radiotracer's biodistribution. The uptake of the tracer in tumors can be correlated with PI3K expression levels, providing a potential biomarker for tumor characterization and response to therapy.

Data Presentation

The following table summarizes representative quantitative data from in vivo PET imaging and biodistribution studies of a fluorine-18 labeled PI3K inhibitor ([¹⁸F]-PEG₃-GDC-0941) in a mouse model of breast cancer.[7][8] Data is presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.

Organ/Tissue30 min post-injection (%ID/g)60 min post-injection (%ID/g)120 min post-injection (%ID/g)
Blood2.51 ± 0.451.89 ± 0.331.23 ± 0.21
Heart1.98 ± 0.371.54 ± 0.281.01 ± 0.19
Lung3.12 ± 0.582.45 ± 0.411.67 ± 0.29
Liver5.82 ± 0.884.98 ± 0.763.87 ± 0.65
Spleen2.11 ± 0.411.76 ± 0.351.21 ± 0.23
Kidney4.32 ± 0.793.87 ± 0.692.98 ± 0.54
Muscle1.21 ± 0.250.98 ± 0.190.65 ± 0.13
Bone1.87 ± 0.391.54 ± 0.311.12 ± 0.24
Brain0.45 ± 0.090.32 ± 0.070.21 ± 0.05
Tumor (High PI3K)6.98 ± 1.217.56 ± 1.016.87 ± 0.98
Tumor (Low PI3K)Not Reported4.07 ± 0.68Not Reported

Signaling Pathway and Experimental Workflow Diagrams

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes GDC0326 This compound GDC0326->PI3K Inhibition

Figure 1: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

InVivo_Imaging_Workflow cluster_preparation Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Animal_Model 1. Tumor Xenograft Animal Model Radiolabeling 2. Radiolabeling of This compound Analog Injection 3. Intravenous Injection of Radiotracer Radiolabeling->Injection PET_CT_Scan 4. Dynamic PET/CT Scanning Injection->PET_CT_Scan Image_Reconstruction 5. Image Reconstruction & ROI Analysis PET_CT_Scan->Image_Reconstruction Biodistribution 6. Ex Vivo Biodistribution (Organ Harvesting) Image_Reconstruction->Biodistribution Quantification 7. Data Quantification (%ID/g) Biodistribution->Quantification

Figure 2: Experimental workflow for in vivo PET imaging with a radiolabeled PI3K inhibitor.

Experimental Protocols

Radiolabeling of a this compound Analog (Representative Protocol)

This protocol describes the fluorine-18 labeling of a PI3K inhibitor precursor, exemplified by the synthesis of [¹⁸F]-PEG₃-GDC-0941.[7][8] A similar strategy could be adapted for a this compound analog containing a suitable leaving group for nucleophilic substitution.

Materials:

  • Precursor (e.g., TsO-PEG₃-GDC-0941)

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for Injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system for purification and analysis

Procedure:

  • [¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.

  • Elute the [¹⁸F]Fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by heating under a stream of nitrogen.

  • Add the precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.

  • Heat the reaction mixture at a specified temperature (e.g., 110°C) for a defined time (e.g., 15 minutes).

  • Cool the reaction mixture and dilute with the mobile phase for HPLC purification.

  • Purify the crude product using a semi-preparative HPLC system.

  • Collect the fraction corresponding to the radiolabeled product.

  • Reformulate the purified product in a biocompatible solution (e.g., saline with a small percentage of ethanol) for injection.

  • Perform quality control to determine radiochemical purity, molar activity, and sterility.

Animal Models

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Cancer cell line of interest (e.g., with known PIK3CA mutation status)

  • Matrigel (optional)

  • Cell culture medium and supplements

  • Sterile syringes and needles

Procedure:

  • Culture the selected cancer cell line under standard conditions.

  • Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

  • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of the immunocompromised mice.

  • Monitor the mice regularly for tumor growth.

  • Imaging studies are typically performed when the tumors reach a suitable size (e.g., 100-200 mm³).

In Vivo PET/CT Imaging Protocol

Materials:

  • Tumor-bearing mice

  • Radiolabeled this compound analog in a sterile injectable formulation

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Animal handling and monitoring equipment

Procedure:

  • Fast the mice for 4-6 hours prior to imaging to reduce background signal.

  • Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).

  • Position the mouse on the scanner bed.

  • Administer the radiotracer (e.g., 3.7-7.4 MBq or 100-200 µCi) via intravenous tail vein injection.

  • Acquire dynamic PET scans for a specified duration (e.g., 60-120 minutes).

  • Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • Monitor the animal's vital signs throughout the imaging procedure.

  • After imaging, allow the animal to recover from anesthesia.

Ex Vivo Biodistribution Study

Materials:

  • Tumor-bearing mice previously injected with the radiotracer

  • Gamma counter

  • Dissection tools

  • Scales for weighing organs

Procedure:

  • At predetermined time points after radiotracer injection (e.g., 30, 60, and 120 minutes), euthanize the mice.

  • Collect blood samples via cardiac puncture.

  • Dissect and collect major organs and tissues of interest (e.g., tumor, liver, kidneys, muscle, bone, brain, etc.).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample and in an aliquot of the injected dose using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Disclaimer

The provided protocols are for research purposes only and are based on representative studies with a related compound. Researchers should optimize these protocols for their specific experimental conditions and animal models. All animal experiments must be conducted in accordance with institutional guidelines and regulations. The synthesis and handling of radioactive materials require appropriate training, licensing, and safety precautions.

References

Application Notes and Protocols: Combining GDC-0326 with Other Inhibitors In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and summarize key findings for investigating the in vitro combination effects of GDC-0326, a potent and selective PI3Kα inhibitor, with other anti-cancer agents. The information presented here is intended to guide researchers in designing and executing experiments to explore synergistic, additive, or antagonistic interactions of this compound in various cancer cell line models.

Introduction to this compound

This compound is a highly selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers. By specifically targeting PI3Kα, this compound aims to inhibit this pathway in cancer cells, leading to reduced proliferation and increased apoptosis. Combining this compound with other inhibitors that target parallel or downstream pathways, or that induce cellular stress through different mechanisms, is a promising strategy to enhance anti-tumor efficacy and overcome potential resistance mechanisms.

Data Presentation: In Vitro Combination Studies with this compound

This section summarizes quantitative data from in vitro studies combining this compound with other inhibitors.

Combination of this compound with 5-Fluorouracil (5-FU) in Colorectal Cancer (CRC) Cells

A study investigated the combination of this compound with the chemotherapeutic agent 5-Fluorouracil (5-FU) in the colorectal cancer cell lines LoVo and HT-29. The results demonstrated a synergistic interaction between the two agents.[1]

Cell LineInhibitorIC50 (Single Agent)Combination Effect (with this compound)Combination Index (CI)Reference
LoVo5-FU13.2 µMSynergistic< 1[1]
HT-295-FU10.1 µMSynergistic< 1[1]

Note: The specific IC50 value for this compound as a single agent in these cell lines was not reported in the primary study. A Combination Index (CI) value of less than 1 indicates a synergistic effect.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the combination effects of this compound.

Cell Viability and Cytotoxicity Assay (CCK-8 Assay)

This protocol is used to determine the effect of this compound in combination with another inhibitor on cell viability.

Materials:

  • Cancer cell lines of interest (e.g., LoVo, HT-29)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Other inhibitor of interest (stock solution in appropriate solvent)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the other inhibitor in complete medium. For combination studies, a fixed-ratio or a matrix (checkerboard) dilution series can be used.

    • Remove the medium from the wells and add 100 µL of the medium containing the single agents or their combinations. Include wells with vehicle control (e.g., DMSO at the highest concentration used).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%) for the single agents and their combinations using a dose-response curve fitting software (e.g., GraphPad Prism).

    • To determine the nature of the interaction (synergy, additivity, or antagonism), calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Colony Formation Assay

This assay assesses the long-term effect of drug combinations on the proliferative capacity of single cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound and other inhibitor

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Allow the cells to attach overnight.

  • Drug Treatment:

    • Treat the cells with this compound, the other inhibitor, or the combination at desired concentrations for a specified period (e.g., 24 hours).

    • After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • Staining and Quantification:

    • Wash the colonies with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

    • Analyze the data to determine if the combination treatment resulted in a greater reduction in colony formation than the single agents alone.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound and other inhibitor

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound, the other inhibitor, or the combination for a desired time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) for each treatment condition.

    • Determine if the combination treatment induces a higher percentage of apoptotic cells compared to single-agent treatments.

Western Blot Analysis of Signaling Pathways

This technique is used to assess the effect of drug combinations on the expression and phosphorylation status of key proteins in signaling pathways, such as the PI3K/AKT/mTOR pathway.

Materials:

  • Cancer cell lines

  • This compound and other inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, p-S6, S6, PARP, Cleaved Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Treat cells as described for other assays.

    • Lyse the cells in ice-cold lysis buffer.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Analyze the band intensities to determine the relative changes in protein expression and phosphorylation levels between different treatment groups.

Mandatory Visualizations

GDC_0326_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) GDC0326 This compound GDC0326->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treat with this compound, Other Inhibitor, or Combination start->treatment viability Cell Viability Assay (e.g., CCK8) treatment->viability colony Colony Formation Assay treatment->colony apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (Signaling Pathway Analysis) treatment->western analysis Data Analysis: IC50, Synergy (CI) viability->analysis colony->analysis apoptosis->analysis western->analysis end Conclusion analysis->end

Caption: General experimental workflow for in vitro combination studies with this compound.

Rationale for Combining this compound with Other Inhibitors

  • Chemotherapeutic Agents (e.g., 5-FU): Combining a targeted therapy like this compound with a traditional cytotoxic agent can enhance cell killing. This compound may sensitize cancer cells to the DNA-damaging effects of chemotherapy by inhibiting survival pathways.

  • CDK4/6 Inhibitors (e.g., Palbociclib): The PI3K/AKT and CDK4/6-Rb pathways are key regulators of the G1-S cell cycle transition. Dual inhibition can lead to a more profound cell cycle arrest and synergistic anti-proliferative effects. Studies with other PI3K inhibitors have shown synergy with palbociclib.

  • Endocrine Therapies (e.g., Fulvestrant): In hormone receptor-positive cancers, there is often crosstalk between the estrogen receptor (ER) and PI3K signaling pathways. Combining an ER antagonist like fulvestrant with a PI3K inhibitor can block this crosstalk and overcome resistance to endocrine therapy.

  • HER2 Inhibitors (e.g., Trastuzumab, Lapatinib): In HER2-positive cancers, the PI3K pathway is a major downstream effector of HER2 signaling. Co-targeting HER2 and PI3K can lead to a more complete pathway inhibition and overcome resistance to HER2-targeted therapies.

  • Androgen Receptor (AR) Antagonists (e.g., Enzalutamide): In prostate cancer, the AR and PI3K signaling pathways are key drivers of tumor growth and survival. There is evidence of bidirectional crosstalk between these two pathways, suggesting that their dual inhibition could be a highly effective therapeutic strategy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting GDC-0326 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering insolubility issues with the PI3Kα inhibitor, GDC-0326, in aqueous solutions. The following question-and-answer format directly addresses common challenges faced during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

Answer:

Due to its chemical properties, this compound is practically insoluble in water.[1] For preparing a high-concentration stock solution, an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[2][3][4]

Troubleshooting Steps:

  • Initial Dissolution: Weigh the desired amount of this compound and add the calculated volume of fresh, high-quality DMSO to achieve your target concentration. Several sources report solubility in DMSO at concentrations ranging from 10 mM to over 100 mg/mL.[2][3]

  • Facilitate Dissolution: If the compound does not dissolve readily, vortex the solution. Gentle warming in a 37°C water bath or brief sonication can also aid in dissolution.[5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can impact compound stability and solubility. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 2 years).[3][5]

Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium or buffer. What is happening and how can I fix it?

Answer:

This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous solution where its solubility is significantly lower.[6] The rapid change in solvent polarity causes the compound to precipitate. Even a low final concentration of DMSO (typically <1%) may not be sufficient to maintain the solubility of a hydrophobic compound like this compound.[6]

Troubleshooting Workflow:

GDC0326_Troubleshooting start Precipitation Observed in Aqueous Solution check_dmso Is final DMSO concentration <1%? start->check_dmso reduce_dmso Reduce final DMSO concentration if possible check_dmso->reduce_dmso No cosolvent Use a Co-solvent/ Formulation Strategy check_dmso->cosolvent Yes reduce_dmso->cosolvent protocol1 Protocol 1: DMSO/PEG300/Tween-80/ Saline cosolvent->protocol1 protocol2 Protocol 2: DMSO/SBE-β-CD/ Saline cosolvent->protocol2 protocol3 Protocol 3: DMSO/Corn Oil (for in vivo) cosolvent->protocol3 success Clear Solution Achieved protocol1->success protocol2->success protocol3->success

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

Recommended Solutions:

  • Reduce Final DMSO Concentration: If your experimental setup allows, try to keep the final DMSO concentration as low as possible.

  • Utilize Co-solvents and Surfactants: For many in vitro and in vivo applications, a formulation with co-solvents and surfactants is necessary to maintain this compound in solution. Several established protocols can be adapted.

Q3: Can you provide specific formulation protocols for preparing this compound in an aqueous solution?

Answer:

Yes, here are several protocols adapted from supplier datasheets that are designed to improve the aqueous solubility of this compound for experimental use.[1][3]

Experimental Protocols

Protocol 1: Formulation with PEG300 and Tween-80

This protocol is suitable for preparing a clear solution for in vivo or in vitro use.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL or 76 mg/mL).[1][3]

  • In a sterile tube, add 1 part of the DMSO stock solution to 4 parts of PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 0.5 parts of Tween-80 and mix again until clear.

  • Finally, add 4.5 parts of saline (or your desired aqueous buffer) to reach the final volume.

  • The resulting solution should be clear. It is recommended to use this formulation immediately.[1]

Protocol 2: Formulation with SBE-β-CD

This protocol uses a cyclodextrin to encapsulate the hydrophobic this compound molecule, enhancing its solubility.

  • Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]

  • Add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until the solution is clear.

Protocol 3: Formulation with Corn Oil (for oral administration in vivo)

This protocol is suitable for preparing a suspension for oral gavage in animal studies.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10.8 mg/mL).[1]

  • Add 1 part of the DMSO stock solution to 19 parts of corn oil.

  • Mix thoroughly to create a homogeneous suspension. Use immediately for best results.[1]

This compound Solubility Data

The following table summarizes the solubility of this compound in various solvents.

Solvent/SolutionSolubilityReference
DMSO≥ 100 mg/mL (261.49 mM)[3]
DMSO76 mg/mL (198.73 mM)[1]
DMSO10 mM[2]
DMF30 mg/mL[4]
Ethanol19 mg/mL (Slightly soluble)[1][4]
WaterInsoluble[1]
Aqueous Buffer (pH 7.4)82 µg/mL (Thermodynamic Solubility)[3][7]

Note on DMSO: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is highly recommended to use newly opened or properly stored, anhydrous DMSO for the best results.[1][3]

This compound and the PI3K/mTOR Signaling Pathway

This compound is a potent and selective inhibitor of the α-isoform of Phosphoinositide 3-Kinase (PI3Kα), a key component of the PI3K/mTOR signaling pathway.[1][2][8] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[9][10][11] Its aberrant activation is a common feature in many cancers.[12]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts GDC0326 This compound GDC0326->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellSur Cell Survival AKT->CellSur CellPro Cell Growth & Proliferation mTORC1->CellPro

Caption: Simplified PI3K/mTOR signaling pathway showing the inhibitory action of this compound.

References

GDC-0326 Technical Support Center: Troubleshooting Potential Off-Target Effects in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of GDC-0326 in kinase assays. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and highly selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3][4][5] It has a Ki (inhibition constant) of 0.2 nM for PI3Kα.[1][2][3][4]

Q2: How selective is this compound against other PI3K isoforms?

This compound exhibits significant selectivity for PI3Kα over other Class I PI3K isoforms.[4][6] It is approximately 133-fold selective for PI3Kα over PI3Kβ, 20-fold over PI3Kδ, and 51-fold over PI3Kγ.[6]

Q3: What is known about the off-target effects of this compound on other kinases?

This compound is highly selective against a broad range of other kinases.[1][3][5] In a screening panel of 235 different kinases, only one was inhibited by more than 50% when this compound was tested at a concentration of 1 µM.[1][3]

Q4: Has this compound been observed to inhibit any other non-kinase proteins?

This compound has been tested against cytochrome P450 enzymes and was found to be a non-inhibitor, with IC50 values greater than 10 µM for isoforms 3A4, 2C9, 1A2, 2C19, and 2D6.[1][3]

Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against the Class I PI3K isoforms.

Target KinaseKi (nM)Selectivity vs. PI3KαAssay Type
PI3Kα0.2-Cell-free
PI3Kβ26.6133-foldCell-free
PI3Kδ4.020-foldCell-free
PI3Kγ10.251-foldCell-free

Troubleshooting Guide for Kinase Assays

Issue 1: Unexpected inhibition of a non-target kinase in my assay.

  • Question: I am observing inhibition of a kinase that is not a known target of this compound. What could be the reason?

  • Answer:

    • High Compound Concentration: this compound is highly selective at concentrations relevant to its PI3Kα inhibitory activity. However, at much higher concentrations, off-target inhibition can occur. Verify that the concentration of this compound used in your assay is appropriate for targeting PI3Kα and not in vast excess.

    • Assay Artifacts: Some assay formats can be prone to artifacts. For example, compound aggregation, interference with the detection method (e.g., fluorescence quenching), or non-specific binding to assay components can lead to false-positive results. Consider running control experiments, such as testing the compound in the absence of the kinase or substrate, to rule out these possibilities.

    • "Retroactivity" in Signaling Pathways: In some cellular contexts, inhibiting a downstream kinase can lead to upstream effects on other pathways due to a phenomenon known as retroactivity, where the sequestration of enzymes in a signaling cascade can cause bidirectional signal propagation.[7] This can manifest as an apparent "off-target" effect.

Issue 2: My in-cell results do not match the in-vitro kinase assay data.

  • Question: this compound shows high selectivity in my biochemical kinase assay, but in my cell-based assay, I see effects that suggest broader activity. Why the discrepancy?

  • Answer:

    • Cellular Permeability and Compound Stability: Ensure that this compound is cell-permeable and stable under your cell culture conditions.[1][3] Degradation of the compound could lead to metabolites with different activity profiles.

    • Complex Cellular Signaling: Cells have intricate and interconnected signaling networks.[8] Inhibition of PI3Kα can lead to feedback loops and crosstalk with other pathways, which may produce phenotypic effects that are not a direct result of off-target kinase inhibition.[7]

    • Polypharmacology: While this compound is highly selective, it's a common characteristic of small molecule inhibitors to have some degree of polypharmacology, meaning they can interact with multiple targets, especially at higher concentrations.[9] The cellular environment can sometimes unmask these secondary effects.

Issue 3: How can I confirm if an observed effect is a true off-target interaction?

  • Question: What experimental steps can I take to validate a suspected off-target effect of this compound?

  • Answer:

    • Orthogonal Assays: Use a different assay format to confirm the initial finding. For example, if you observed the effect in a fluorescence-based assay, try a radiometric or mass spectrometry-based method.

    • Dose-Response Analysis: Generate a full dose-response curve for the suspected off-target kinase. A bona fide interaction should exhibit a clear sigmoidal relationship between compound concentration and kinase inhibition.

    • Use of a Structurally Unrelated Inhibitor: Test a different, structurally unrelated inhibitor of PI3Kα. If the observed "off-target" effect is also seen with this second compound, it is more likely to be a consequence of inhibiting the PI3Kα pathway rather than a specific off-target interaction of this compound.

    • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target (PI3Kα) or the suspected off-target kinase.[10] This can help to dissect the on-target versus off-target effects of the compound.

Experimental Protocols

General Protocol for an In-Vitro Kinase Assay (Example: ADP-Glo™ Kinase Assay)

This is a generalized protocol and should be optimized for the specific kinase being tested.

  • Prepare Reagents:

    • Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl₂, DTT, and BSA.

    • This compound: Prepare a stock solution in DMSO and create a serial dilution to the desired concentrations.

    • Kinase: Dilute the kinase to the appropriate concentration in kinase buffer.

    • Substrate: Prepare the specific substrate for the kinase of interest.

    • ATP: Prepare a solution of ATP at the desired concentration (often at the Km for the specific kinase).

  • Assay Procedure:

    • Add 2.5 µL of the kinase solution to the wells of a 384-well plate.

    • Add 0.5 µL of this compound at various concentrations or DMSO as a vehicle control.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates GDC0326 This compound GDC0326->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory action of this compound on PI3Kα.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, ATP, This compound Incubate Incubate Kinase with this compound Reagents->Incubate Initiate Add Substrate/ATP & Incubate Incubate->Initiate Detect Stop Reaction & Detect Signal Initiate->Detect Analyze Calculate % Inhibition & IC50 Detect->Analyze

Caption: General experimental workflow for an in-vitro kinase inhibition assay.

Troubleshooting_Tree Start Unexpected Kinase Inhibition Observed Concentration Is this compound concentration excessively high? Start->Concentration Assay_Control Run assay controls (no kinase, no substrate) Concentration->Assay_Control No Off_Target Potential genuine off-target effect Concentration->Off_Target Yes Artifact Is there evidence of assay artifacts? Assay_Control->Artifact Orthogonal Confirm with orthogonal assay Artifact->Orthogonal No Artifact->Off_Target Yes Dose_Response Perform dose-response analysis Orthogonal->Dose_Response Pathway_Effect Consider indirect pathway effects Dose_Response->Pathway_Effect Pathway_Effect->Off_Target

Caption: A decision tree for troubleshooting unexpected kinase inhibition when using this compound.

References

GDC-0326 In Vivo Dosage Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists optimizing GDC-0326 dosage in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα) with a Ki value of 0.2 nM.[1][2][3][4] It shows remarkable selectivity over other class I PI3K isoforms.[1] The PI3K pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is common in many cancers, often due to mutations in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K.[2][5][6][7] By inhibiting PI3Kα, this compound blocks downstream signaling through pathways like AKT/mTOR, leading to decreased cancer cell proliferation.[2][8]

Q2: What are the general pharmacokinetic properties of this compound?

A2: this compound exhibits favorable pharmacokinetic properties across preclinical species, including consistently low clearance and high oral bioavailability.[1][4] This allows for sustained and significant free drug levels in the plasma after oral administration.[4] It is also highly stable in human and rat liver microsomes.[4]

Q3: What is a recommended starting dose for this compound in mouse xenograft models?

A3: Based on published preclinical studies, a common starting dose range for this compound in mouse xenograft models is between 0.78 mg/kg and 12.5 mg/kg, administered orally (p.o.) once daily.[1][3][4] The optimal dose will ultimately depend on the specific tumor model, its PIK3CA mutation status, and the experimental objectives.

Q4: How should this compound be prepared for oral administration in animal studies?

A4: While the search results do not specify the exact vehicle used for this compound in the cited studies, a common practice for similar small molecule inhibitors is to formulate them for oral gavage. A typical vehicle might consist of a suspending agent (e.g., 0.5% methylcellulose or 1% carboxymethyl cellulose) in sterile water, sometimes with a small amount of a surfactant like Tween 80 to improve solubility. It is crucial to determine the solubility and stability of this compound in the chosen vehicle before initiating in vivo studies.

Q5: What are the expected outcomes of effective this compound treatment in vivo?

A5: Effective in vivo treatment with this compound is expected to result in a dose-dependent inhibition of tumor growth (TGI).[3][4] In some models, tumor regression may be observed.[3][4] At the molecular level, this should correlate with the inhibition of PI3K signaling, which can be assessed by measuring the phosphorylation levels of downstream targets like AKT in tumor tissue.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Lack of Tumor Growth Inhibition - Sub-optimal dose. - Insufficient drug exposure. - Tumor model is not dependent on the PI3Kα pathway. - Poor oral bioavailability in the specific animal strain.- Perform a dose-escalation study to determine the maximally effective and tolerated dose. - Conduct pharmacokinetic analysis to measure plasma drug concentrations. - Confirm the presence of PIK3CA mutations or other markers of PI3K pathway activation in your tumor model. - Consider a different formulation or route of administration if bioavailability is a concern.
Excessive Toxicity (e.g., significant body weight loss, lethargy) - Dose is too high. - Off-target effects. - Vehicle intolerance.- Reduce the dose of this compound.[3][4] - Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off). - Include a vehicle-only control group to assess for any adverse effects of the formulation.
Inconsistent Results Between Animals - Variation in tumor size at the start of treatment. - Inaccurate dosing. - Animal health issues.- Randomize animals into treatment groups when tumors reach a pre-determined and consistent size. - Ensure accurate and consistent administration of the drug to each animal. - Closely monitor animal health throughout the study and exclude any animals that show signs of illness unrelated to the treatment.
Difficulty Detecting Downstream Signaling Changes (e.g., p-AKT levels) - Timing of sample collection is not optimal. - Sub-optimal dose. - Technical issues with the assay (e.g., Western blot, IHC).- Perform a pilot study to determine the time point of maximal target inhibition after a single dose. - Increase the dose of this compound. - Optimize and validate your assays for detecting the target phosphoproteins.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Animal Model Dosage (mg/kg, p.o.) Dosing Schedule Tumor Growth Inhibition (TGI) Tumor Regressions Reference
KPL-4 (Breast Cancer)0.78, 1.56, 3.25, 6.25, 12.5Daily73%, 97%, 97%, 122%, 121%Not specified at all doses, but 9 partial responses and 1 complete response at 6.25 mg/kg[3][4]
Unspecified Xenograft0.78, 1.56, 3.25, 6.25, 12.5Daily73%, 79%, 83%, 101%, 110%6 partial responses at 6.25 and 12.5 mg/kg[4]
MCF7-neo/HER2Not specifiedNot specifiedNot specifiedNot specified[1]
RIP1-Tag2 (Pancreatic Neuroendocrine Tumors)Not specifiedNot specifiedAbolished AKT phosphorylationNot specified[2]

Note: TGI greater than 100% indicates tumor regression.

Experimental Protocols

Protocol 1: General In Vivo Antitumor Efficacy Study

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a human cancer cell line with a known PIK3CA mutation (e.g., KPL-4, MCF7).

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.

  • Drug Preparation: Prepare this compound in a suitable vehicle for oral administration.

  • Dosing: Administer this compound orally (p.o.) to the treatment groups at the desired doses and schedule (e.g., daily). Administer vehicle only to the control group.

  • Data Collection: Measure tumor volume and body weight at regular intervals (e.g., twice weekly).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration.

  • Tissue Collection: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-AKT).

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

  • Study Design: Use a satellite group of tumor-bearing animals for PD analysis.

  • Dosing: Administer a single dose of this compound or vehicle to the respective groups.

  • Time Course: Euthanize animals at various time points after dosing (e.g., 2, 6, 12, 24 hours).

  • Tumor Extraction: Promptly excise tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer.

  • Protein Analysis: Homogenize the tumor tissue and perform a Western blot analysis to assess the phosphorylation levels of key downstream signaling proteins such as AKT and S6 ribosomal protein. A decrease in the phosphorylated forms of these proteins in the this compound treated groups compared to the vehicle control would indicate target engagement.

Visualizations

GDC_0326_Signaling_Pathway This compound Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Converts PIP2 to GDC0326 This compound GDC0326->PI3Ka Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes GDC_0326_Dosage_Optimization_Workflow This compound In Vivo Dosage Optimization Workflow start Start: Tumor Model Selection (PIK3CA mutated) pilot_study Pilot Dose-Range Finding Study (e.g., 1, 5, 10 mg/kg) start->pilot_study assess_toxicity Assess Toxicity (Body weight, clinical signs) pilot_study->assess_toxicity assess_toxicity->pilot_study Adjust dose range if necessary efficacy_study Efficacy Study with Optimized Doses assess_toxicity->efficacy_study Select well-tolerated and effective doses pk_pd_analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis efficacy_study->pk_pd_analysis data_analysis Data Analysis and Interpretation pk_pd_analysis->data_analysis end End: Optimal Dose Determined data_analysis->end

References

GDC-0326 stability in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of GDC-0326 in long-term cell culture experiments.

Troubleshooting Guides

Issue: Diminished or Inconsistent Compound Activity in Long-Term Experiments

A common challenge in multi-day or multi-week cell culture experiments is the potential for small molecule inhibitors like this compound to degrade or lose activity over time in aqueous culture media at 37°C. This can lead to inconsistent or misleading results.

Signs of Potential this compound Instability:

  • Decreased Potency: Higher concentrations of this compound are required to achieve the same biological effect in longer experiments compared to short-term assays.

  • Inconsistent Results: High variability in experimental readouts between replicate wells or plates treated with this compound.

  • Unexpected Changes in Cell Morphology or Growth: Cells may start to recover or exhibit altered morphology after an initial response to the compound.

Recommended Troubleshooting Workflow

To systematically address potential stability issues with this compound in your long-term cell culture experiments, the following workflow is recommended.

workflow cluster_prep Preparation & Verification cluster_exp Experimental Assessment cluster_analysis Data Analysis & Action A Prepare Fresh this compound Stock (DMSO, store at -80°C) B Verify Stock Concentration (e.g., spectrophotometry) A->B C Conduct Time-Course Experiment (e.g., 0, 24, 48, 72h) B->C Start Experiment D Analyze this compound Concentration in Media (e.g., LC-MS) C->D E Assess Biological Activity (e.g., Western blot for p-Akt) C->E F Determine this compound Half-Life in Culture Media D->F G Correlate Concentration with Biological Activity E->G H Optimize Dosing Strategy (e.g., media changes, increased frequency) F->H G->H PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation PI3K->PIP2 Phosphorylation PI3K->PIP3 GDC0326 This compound GDC0326->PI3K Inhibition Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion

Technical Support Center: Overcoming GDC-0326-Induced Feedback Activation of Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with GDC-0326, a potent PI3Kα inhibitor.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments with this compound, focusing on the phenomenon of feedback activation of alternative signaling pathways.

Problem 1: Decreased this compound Efficacy Over Time or Inconsistent Inhibition of Downstream Targets

Question: I'm treating my cancer cell line with this compound and I'm observing an initial decrease in p-AKT levels, but the effect seems to diminish over time, or I'm seeing variability in the inhibition of downstream markers like p-S6. What could be happening?

Answer: This is a common observation with inhibitors of the PI3K/mTOR pathway and is often due to the activation of compensatory feedback loops.[1][2] Inhibition of PI3Kα by this compound can lead to the reactivation of the PI3K/AKT pathway or the activation of parallel pathways like the MEK/ERK pathway, ultimately leading to therapeutic resistance.

Troubleshooting Steps:

  • Confirm Target Engagement: First, ensure that this compound is effectively inhibiting its primary target, PI3Kα. Perform a dose-response experiment and measure the phosphorylation of AKT (at Ser473 and Thr308) at an early time point (e.g., 2-6 hours) to confirm target engagement before feedback mechanisms are fully established.

  • Investigate Feedback Activation of the MEK/ERK Pathway:

    • Experiment: Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) treating your cells with this compound. At each time point, lyse the cells and perform a Western blot to analyze the phosphorylation levels of both AKT (p-AKT Ser473) and ERK (p-ERK Thr202/Tyr204).

    • Expected Outcome: You may observe a decrease in p-AKT levels, followed by a subsequent increase in p-ERK levels, indicating the activation of the MEK/ERK feedback loop.[1]

    • Solution: Consider a combination therapy approach. Co-treatment with a MEK inhibitor (e.g., Trametinib, Selumetinib) alongside this compound can abrogate this feedback loop and enhance the anti-proliferative effects.

  • Examine Upregulation of Receptor Tyrosine Kinases (RTKs):

    • Experiment: Treat cells with this compound for 24-48 hours. Analyze the protein expression levels of key RTKs such as HER3 (ErbB3), IGF-1R, and Insulin Receptor by Western blot. To investigate their activation, you can perform immunoprecipitation for the specific RTK followed by a Western blot for phospho-tyrosine.

    • Expected Outcome: Inhibition of the PI3K/AKT pathway can relieve the feedback inhibition of FOXO transcription factors, leading to increased transcription and expression of RTKs like HER3.[2][3]

    • Solution: If RTK upregulation is observed, a combination therapy with an inhibitor targeting the specific upregulated RTK (e.g., an HER3 antibody or a pan-HER inhibitor like Lapatinib) may be effective.

Experimental Workflow for Investigating Feedback Activation

GDC0326_Feedback_Workflow start Start: Observe Decreased this compound Efficacy confirm_target Confirm Target Engagement (Western Blot for p-AKT at 2-6h) start->confirm_target investigate_mek Investigate MEK/ERK Pathway (Time-course Western Blot for p-ERK) confirm_target->investigate_mek investigate_rtk Investigate RTK Upregulation (Western Blot for HER3, IGF-1R) confirm_target->investigate_rtk mek_activated p-ERK Increased? investigate_mek->mek_activated rtk_upregulated RTK Levels Increased? investigate_rtk->rtk_upregulated solution_mek Solution: Co-treat with MEK Inhibitor mek_activated->solution_mek Yes end End: Overcome Resistance mek_activated->end No solution_rtk Solution: Co-treat with RTK Inhibitor rtk_upregulated->solution_rtk Yes rtk_upregulated->end No solution_mek->end solution_rtk->end

Caption: Workflow for troubleshooting decreased this compound efficacy.

Problem 2: No Signal or Weak Signal for Phosphorylated Proteins in Western Blot

Question: I'm trying to detect the phosphorylation status of AKT or ERK after this compound treatment, but I'm getting no signal or a very weak signal on my Western blot. How can I improve this?

Answer: Detecting phosphorylated proteins can be challenging due to their low abundance and the labile nature of the phosphate group. Proper sample handling and optimization of the Western blot protocol are critical.[3][4][5][6]

Troubleshooting Steps:

  • Sample Preparation:

    • Keep Samples Cold: Always work on ice and use ice-cold buffers to minimize phosphatase activity.[4][6]

    • Use Phosphatase Inhibitors: Add a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to your lysis buffer immediately before use.[4][6]

    • Optimize Lysis Buffer: Use a lysis buffer that is effective for extracting nuclear and membrane-bound proteins if your target is localized in these compartments.

  • Western Blot Protocol:

    • Blocking: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[4][5]

    • Antibody Incubation: Use a phospho-specific primary antibody from a reputable supplier. Ensure you are using the recommended antibody dilution and incubate overnight at 4°C to increase signal.

    • Washing: Use TBST for washing steps. Avoid phosphate-buffered saline (PBS) as the phosphate ions can interfere with the binding of some phospho-specific antibodies.[3][4][5]

    • Detection: Use a high-sensitivity chemiluminescent substrate to enhance the detection of low-abundance proteins.[3][4]

  • Controls:

    • Total Protein Control: Always probe a parallel blot (or strip and re-probe your blot) for the total, non-phosphorylated form of your protein of interest. This will confirm that the protein is present in your lysate and serves as a loading control.[4][5][6]

    • Positive Control: Include a positive control lysate from cells known to have high levels of the phosphorylated protein (e.g., cells stimulated with a growth factor).

FAQs (Frequently Asked Questions)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[7][8][9][10] PI3Kα is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.

Q2: Why does inhibition of PI3Kα with this compound lead to the activation of other signaling pathways?

The PI3K/AKT/mTOR pathway is part of a complex and interconnected signaling network that is regulated by multiple feedback loops.[1][2] When a key node in this pathway, like PI3Kα, is inhibited, the cell attempts to compensate by activating alternative survival pathways. Two of the most common feedback mechanisms are:

  • Activation of the MEK/ERK Pathway: Inhibition of mTORC1, a downstream effector of PI3K, can relieve a negative feedback loop on upstream receptor tyrosine kinases (RTKs), leading to the activation of the RAS/RAF/MEK/ERK pathway.[1]

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of AKT leads to the de-repression of Forkhead box O (FOXO) transcription factors.[2][3] Activated FOXO proteins can then translocate to the nucleus and increase the expression of several RTKs, such as HER3, IGF-1R, and the insulin receptor, which can then reactivate the PI3K pathway or other pro-survival signals.

Signaling Pathway Diagram: this compound Action and Feedback Activation

GDC0326_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., HER3, IGF-1R) PI3K PI3Kα RTK->PI3K Activates RAS RAS RTK->RAS Activates AKT AKT PI3K->AKT Activates GDC0326 This compound GDC0326->PI3K mTORC1 mTORC1 AKT->mTORC1 Activates FOXO FOXO AKT->FOXO Inhibits (Phosphorylation) S6K S6K mTORC1->S6K Activates S6K->RTK Negative Feedback RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->mTORC1 Crosstalk FOXO_nuc FOXO FOXO->FOXO_nuc Translocation Gene_exp Gene Expression (e.g., RTKs) FOXO_nuc->Gene_exp Promotes Transcription Gene_exp->RTK Increased Expression

Caption: this compound inhibits PI3Kα, leading to feedback activation of ERK and RTKs.

Q3: What are the expected quantitative changes in key signaling proteins after this compound treatment?

The following table summarizes the typical changes observed in the phosphorylation and expression levels of key proteins following effective this compound treatment and subsequent feedback activation. The exact magnitude and timing of these changes will be cell-line dependent.

ProteinExpected Change with this compoundRationale
p-AKT (Ser473/Thr308) ↓ (early); may partially recover (late)Direct downstream target of PI3K. Partial recovery due to feedback.
p-S6 Downstream of the PI3K/AKT/mTOR pathway.
p-ERK (Thr202/Tyr204) ↑ (late)Activation of the MEK/ERK pathway as a feedback mechanism.
HER3 (total protein) ↑ (late)Increased transcription mediated by de-repressed FOXO.
p-HER3 (pan-Tyr) ↑ (late)Increased expression and activation due to feedback.
FOXO (nuclear localization) AKT-mediated inhibitory phosphorylation is blocked.

Q4: What are some recommended experimental protocols to study these feedback mechanisms?

Here are outlines of key experimental protocols.

1. Western Blotting for Phosphorylated Proteins

  • Objective: To quantify the changes in phosphorylation of key signaling proteins (e.g., p-AKT, p-ERK).

  • Methodology:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with this compound at various concentrations and for different durations.

    • Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total protein as a loading control.

2. Co-Immunoprecipitation (Co-IP) for RTK Activation

  • Objective: To determine if an upregulated RTK (e.g., HER3) is actively signaling by assessing its interaction with signaling adaptors like p85 (the regulatory subunit of PI3K).

  • Methodology:

    • Treat cells with this compound to induce RTK upregulation.

    • Lyse cells in a non-denaturing Co-IP lysis buffer with inhibitors.

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the lysate with an antibody against the RTK of interest (e.g., anti-HER3) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with Co-IP wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blot using antibodies against the RTK and its potential binding partners (e.g., anti-p85, anti-phospho-tyrosine).

3. Kinase Assay for ERK Activity

  • Objective: To directly measure the enzymatic activity of ERK kinase following this compound treatment.

  • Methodology:

    • Treat cells with this compound.

    • Lyse the cells and immunoprecipitate ERK using a specific antibody.

    • Perform an in vitro kinase assay using the immunoprecipitated ERK, a specific ERK substrate (e.g., myelin basic protein or a synthetic peptide), and radiolabeled ATP (γ-³²P-ATP).

    • Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.

    • Alternatively, use a non-radioactive kinase assay kit that measures ATP consumption or ADP production via a colorimetric or luminescent readout.

References

interpreting unexpected results in GDC-0326 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving the PI3Kα inhibitor, GDC-0326.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα) with a Ki value of 0.2 nM.[1][2] It shows significant selectivity over other class I PI3K isoforms (β, δ, and γ).[1] The primary mechanism is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.

Q2: I am observing cell death in my experiments, but it doesn't appear to be classical apoptosis. What could be the reason?

While PI3K inhibitors are often expected to induce apoptosis, this compound has been shown to induce necroptosis in colorectal cancer (CRC) cells.[3] Necroptosis is a form of programmed necrosis, a regulated form of cell death that is distinct from apoptosis. This process is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3).[3] Therefore, it is crucial to assess markers of both apoptosis (e.g., cleaved caspases, PARP cleavage) and necroptosis (e.g., phosphorylation of RIPK1, RIPK3, and MLKL) to fully characterize the mode of cell death induced by this compound in your specific cell line.

Q3: My cells are showing resistance to this compound or a weaker than expected response. What are the potential mechanisms?

Resistance to PI3K inhibitors, including this compound, can arise from several mechanisms:

  • Feedback Loop Activation: Inhibition of the PI3K/AKT/mTOR pathway can trigger feedback loops that activate alternative survival pathways. For instance, inhibition of this pathway can lead to the paradoxical activation of the ERK/MAPK pathway or the STAT3 signaling pathway, promoting cell survival and proliferation.

  • Activation of Parallel Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that bypass the dependency on the PI3K pathway.

Q4: I am seeing a synergistic effect when combining this compound with other drugs. Is this expected?

Yes, synergistic effects are often explored in combination therapies. For example, this compound has been shown to have a synergistic effect with the chemotherapeutic agent 5-fluorouracil (5-Fu) in colorectal cancer cells.[3] This synergy is attributed to the induction of necroptosis by this compound, which enhances the cytotoxic effects of 5-Fu. When investigating drug combinations, it is important to perform synergy analysis to quantify the interaction.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Values

If you are observing IC50 values for this compound that are significantly higher than what is reported in the literature, consider the following:

  • Cell Line Specificity: The sensitivity to this compound can vary significantly between different cancer cell lines due to their unique genetic and signaling landscapes.

  • Assay Conditions: Ensure that your experimental conditions are optimized. Factors such as cell seeding density, incubation time, and the type of viability assay used can influence the calculated IC50 value.

  • Compound Integrity: Verify the purity and stability of your this compound compound. Improper storage or handling can lead to degradation and reduced potency.

  • Presence of Growth Factors: The concentration of growth factors in your cell culture medium can impact the activation of the PI3K pathway and, consequently, the efficacy of this compound.

Issue 2: Inconsistent Results in Cell Viability Assays

High variability in cell viability assays can be frustrating. Here are some common causes and solutions:

  • Uneven Cell Seeding: Ensure a single-cell suspension before plating to avoid clumps, which can lead to inconsistent results.

  • Edge Effects: The outer wells of a multi-well plate are prone to evaporation. To minimize this, consider not using the outermost wells for experimental samples or filling them with sterile media or PBS.

  • Reagent and Compound Handling: Ensure consistent timing and technique when adding reagents and the this compound compound to the wells.

Issue 3: Unexpected Upregulation of a Pro-Survival Pathway

If you observe the activation of a pro-survival pathway (e.g., ERK or STAT3) upon treatment with this compound, this is likely due to a feedback mechanism.

  • Western Blot Analysis: Confirm the activation of the suspected pathway by performing western blot analysis for key phosphorylated proteins (e.g., p-ERK, p-STAT3).

  • Combination Therapy: To overcome this resistance mechanism, consider combining this compound with an inhibitor of the activated feedback pathway.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
PC-3Prostate CancerProliferation Assay2.2[1]
LoVoColorectal CancerCCK-8 AssayNot explicitly stated, but dose-dependent inhibition observed up to 10 µM[3]
HT-29Colorectal CancerCCK-8 AssayNot explicitly stated, but dose-dependent inhibition observed up to 10 µM[3]

Experimental Protocols

1. Cell Viability Assay (CCK-8)

This protocol is adapted from a study investigating this compound in colorectal cancer cells.[3]

  • Cell Seeding: Seed LoVo or HT-29 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.4–10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plates for 2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Colony Formation Assay

This protocol is a general method for assessing the long-term proliferative capacity of cells.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 1-3 weeks, replacing the medium with fresh medium containing the compound every 2-3 days.

  • Colony Staining: When colonies are visible, wash the cells with PBS, fix them with methanol, and stain with 0.5% crystal violet solution.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

3. Western Blot for Necroptosis Markers (p-RIPK1, p-RIPK3)

This protocol outlines the general steps for detecting phosphorylated necroptosis markers.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RIPK1, p-RIPK3, total RIPK1, total RIPK3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

GDC_0326_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation GDC0326 This compound GDC0326->PI3K Inhibition GDC0326_Necroptosis_Induction GDC0326 This compound PI3K_inhibition PI3Kα Inhibition GDC0326->PI3K_inhibition Unknown_mechanism Unknown Mechanism PI3K_inhibition->Unknown_mechanism RIPK1 RIPK1 Unknown_mechanism->RIPK1 RIPK3 RIPK3 Unknown_mechanism->RIPK3 pRIPK1 p-RIPK1 RIPK1->pRIPK1 Phosphorylation pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation Necrosome Necrosome Formation pRIPK1->Necrosome pRIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Execution Troubleshooting_Workflow Start Unexpected Experimental Result with this compound High_IC50 High IC50 Value? Start->High_IC50 Inconsistent_Results Inconsistent Results? High_IC50->Inconsistent_Results No Check_Cell_Line Verify Cell Line Sensitivity High_IC50->Check_Cell_Line Yes Pathway_Activation Unexpected Pathway Activation? Inconsistent_Results->Pathway_Activation No Check_Seeding Check Cell Seeding Technique Inconsistent_Results->Check_Seeding Yes Western_Blot Perform Western Blot for p-Proteins Pathway_Activation->Western_Blot Yes End Resolution Pathway_Activation->End No Optimize_Assay Optimize Assay Conditions Check_Cell_Line->Optimize_Assay Verify_Compound Verify Compound Integrity Optimize_Assay->Verify_Compound Verify_Compound->End Minimize_Edge_Effects Minimize Edge Effects Check_Seeding->Minimize_Edge_Effects Standardize_Handling Standardize Reagent Handling Minimize_Edge_Effects->Standardize_Handling Standardize_Handling->End Consider_Combo Consider Combination Therapy Western_Blot->Consider_Combo Consider_Combo->End

References

GDC-0326 Technical Support Center: Minimizing Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the PI3Kα inhibitor GDC-0326 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα)[1]. The PI3K/AKT/mTOR pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is implicated in various cancers[2]. By selectively inhibiting PI3Kα, this compound aims to suppress tumor growth.

Q2: What are the known on-target toxicities of PI3Kα inhibitors like this compound?

As this compound targets the PI3Kα isoform, which is involved in insulin signaling, the most common on-target toxicities observed with this class of inhibitors are hyperglycemia and rash[3]. These are generally considered manageable and reversible[2].

Q3: Is there any specific toxicity data available for this compound in animal models?

A study investigating this compound in combination with 5-fluorouracil (5-Fu) in a colorectal cancer xenograft mouse model reported no increased toxicity from the combination. Specifically, there were no significant alterations in white blood cell, red blood cell, or platelet counts, nor in hemoglobin levels. Biochemical markers for liver function (ALT, AST, TP) and kidney function (CR, BUN) remained within the normal range. Histopathological analysis of major organs (heart, liver, spleen, lung, kidney, and intestine) showed no evidence of toxic effects[1].

Q4: What are the recommended vehicles for this compound administration in animal models?

The choice of vehicle depends on the route of administration. For oral administration, this compound can be formulated in vehicles such as 0.5% methylcellulose in water. For intravenous administration, a formulation in a solution containing PEG400 and ethanol has been described for similar PI3K inhibitors. It is crucial to ensure the vehicle itself does not cause adverse effects.

Troubleshooting Guides

Issue 1: Hyperglycemia

Symptoms: Elevated blood glucose levels, increased water intake, and increased urination.

Possible Causes:

  • On-target inhibition of the PI3Kα pathway, which is involved in insulin signaling and glucose metabolism[4][5].

Troubleshooting Steps:

  • Confirm Hyperglycemia:

    • Monitor blood glucose levels regularly using a glucometer. Establish a baseline before starting this compound treatment.

  • Dose Adjustment:

    • If hyperglycemia is observed, consider a dose reduction of this compound.

  • Pharmacological Intervention:

    • Consider co-administration with metformin, a commonly used anti-diabetic agent that can help manage PI3K inhibitor-induced hyperglycemia[6][7].

    • Sodium-glucose co-transporter 2 (SGLT2) inhibitors have also been shown to be effective in managing hyperglycemia associated with PI3Kα inhibitors in preclinical models[8].

  • Dietary Modification:

    • In some preclinical studies with PI3K inhibitors, a ketogenic diet has been shown to mitigate hyperglycemia[6].

Issue 2: Dermatological Toxicities (Rash)

Symptoms: Erythema (redness), maculopapular rash, and pruritus (itching).

Possible Causes:

  • On-target effects of PI3Kα inhibition in the skin.

Troubleshooting Steps:

  • Visual Assessment:

    • Regularly inspect the skin of the animals for any signs of rash or irritation.

  • Symptomatic Relief:

    • For mild to moderate rash, topical corticosteroids may be considered to reduce inflammation.

    • Systemic antihistamines can be used to manage pruritus.

  • Dose Adjustment:

    • If the rash is severe or persistent, a dose reduction or temporary interruption of this compound treatment may be necessary.

  • Supportive Care:

    • Ensure animals have clean bedding to minimize the risk of secondary infections in affected skin areas.

Issue 3: Gastrointestinal Toxicity (Diarrhea)

Symptoms: Loose or watery stools.

Possible Causes:

  • While less common with PI3Kα-specific inhibitors compared to pan-PI3K or δ-isoform inhibitors, gastrointestinal effects can still occur.

Troubleshooting Steps:

  • Monitor Fecal Consistency:

    • Observe the consistency of the animals' feces daily.

  • Supportive Care:

    • Ensure adequate hydration by providing easy access to water.

    • Anti-diarrheal agents like loperamide may be considered after consulting with a veterinarian.

  • Dose Adjustment:

    • If diarrhea is persistent or severe, consider reducing the dose of this compound.

Issue 4: Hematological and Biochemical Abnormalities

Symptoms: Changes in blood cell counts or liver/kidney function markers.

Possible Causes:

  • Off-target effects or high dose-related toxicity.

Troubleshooting Steps:

  • Regular Blood Monitoring:

    • Collect blood samples at baseline and at regular intervals during the study to monitor complete blood counts (CBC) and serum chemistry.

  • Data Analysis:

    • Compare the results to baseline and control groups to identify any significant changes.

  • Dose Adjustment:

    • If significant and persistent abnormalities are observed, a dose reduction or discontinuation of this compound should be considered.

  • Histopathology:

    • At the end of the study, perform a thorough histopathological examination of major organs to assess for any tissue damage.

Data Presentation

Table 1: Summary of Potential this compound Toxicities and Monitoring Parameters in Animal Models

ToxicityAnimal ModelMonitoring ParametersPotential Intervention
Hyperglycemia Mouse, RatBlood glucose levels, water intake, urine outputDose reduction, Metformin, SGLT2 inhibitors, Ketogenic diet
Dermatological Mouse, RatSkin appearance (erythema, rash), signs of pruritusTopical corticosteroids, Systemic antihistamines, Dose reduction
Gastrointestinal Mouse, RatFecal consistency, body weight, hydration statusSupportive care (hydration), Anti-diarrheal agents, Dose reduction
Hematological Mouse, RatComplete Blood Count (WBC, RBC, Platelets, Hemoglobin)Dose reduction, Study termination
Biochemical Mouse, RatLiver enzymes (ALT, AST), Kidney function (BUN, Creatinine)Dose reduction, Study termination

Table 2: Reported In Vivo Safety Data for this compound in Combination with 5-Fu in Mice [1]

ParameterControl Group5-Fu Group5-Fu + this compound Group
White Blood Cells (10^9/L) Normal RangeNormal RangeNormal Range
Red Blood Cells (10^12/L) Normal RangeNormal RangeNormal Range
Platelets (10^9/L) Normal RangeNormal RangeNormal Range
Hemoglobin (g/L) Normal RangeNormal RangeNormal Range
ALT (U/L) Normal RangeNormal RangeNormal Range
AST (U/L) Normal RangeNormal RangeNormal Range
TP (g/L) Normal RangeNormal RangeNormal Range
CR (μmol/L) Normal RangeNormal RangeNormal Range
BUN (mmol/L) Normal RangeNormal RangeNormal Range
Histopathology No abnormalitiesNo abnormalitiesNo abnormalities

Note: "Normal Range" indicates no significant difference was observed between the groups in the cited study.

Experimental Protocols

Protocol 1: General Toxicity Assessment in Rodents

  • Animal Model: Select appropriate rodent strain (e.g., BALB/c nude mice for xenograft studies, Sprague-Dawley rats for general toxicology).

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to control (vehicle) and this compound treatment groups. Include multiple dose levels to assess dose-dependent toxicity.

  • Administration: Administer this compound via the intended route (e.g., oral gavage) at the determined frequency and duration.

  • Clinical Observations: Record clinical signs of toxicity, body weight, and food/water consumption daily.

  • Blood Sampling: Collect blood samples at baseline, mid-study, and termination for hematology and serum biochemistry analysis.

  • Necropsy: At the end of the study, perform a gross necropsy, and record organ weights (liver, kidneys, spleen, etc.).

  • Histopathology: Collect major organs and tissues, fix in 10% neutral buffered formalin, and process for histopathological examination.

Protocol 2: Monitoring and Management of Hyperglycemia

  • Baseline Measurement: Measure fasting blood glucose levels for all animals before the first dose of this compound.

  • Regular Monitoring: Monitor blood glucose levels at set time points after dosing (e.g., 2, 4, 8, and 24 hours post-dose) and then periodically throughout the study (e.g., weekly).

  • Intervention Threshold: Predetermine a blood glucose level that will trigger an intervention (e.g., >250 mg/dL).

  • Intervention:

    • Dose Reduction: If the threshold is crossed, reduce the this compound dose for that animal or cohort.

    • Pharmacological Intervention: If the study design allows, administer metformin (e.g., via drinking water or oral gavage) to a subset of animals to assess its ability to mitigate hyperglycemia.

  • Data Recording: Meticulously record all blood glucose measurements and any interventions performed.

Mandatory Visualization

GDC_0326_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts GDC0326 This compound GDC0326->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Caption: this compound inhibits the PI3Kα signaling pathway.

Experimental_Workflow Start Start: Animal Acclimatization Grouping Random Grouping & Baseline Measurements Start->Grouping Dosing This compound or Vehicle Administration Grouping->Dosing Monitoring Daily Clinical Observation (Body Weight, etc.) Dosing->Monitoring Blood_Collection Periodic Blood Sampling (Hematology, Biochemistry) Dosing->Blood_Collection Endpoint End of Study: Necropsy & Organ Collection Dosing->Endpoint At study termination Monitoring->Dosing Data_Analysis Data Analysis & Interpretation Monitoring->Data_Analysis Blood_Collection->Dosing Blood_Collection->Data_Analysis Histopathology Histopathological Analysis Endpoint->Histopathology Histopathology->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo toxicity assessment of this compound.

Troubleshooting_Tree Adverse_Event Adverse Event Observed? Hyperglycemia Hyperglycemia? Adverse_Event->Hyperglycemia Yes No_Event Continue Monitoring Adverse_Event->No_Event No Rash Skin Rash? Hyperglycemia->Rash No Monitor_Glucose Monitor Blood Glucose Hyperglycemia->Monitor_Glucose Yes Diarrhea Diarrhea? Rash->Diarrhea No Assess_Severity_R Assess Severity Rash->Assess_Severity_R Yes Assess_Severity_D Assess Severity Diarrhea->Assess_Severity_D Yes Other Other Toxicity? Diarrhea->Other No Reduce_Dose_H Consider Dose Reduction Monitor_Glucose->Reduce_Dose_H Metformin Consider Metformin Reduce_Dose_H->Metformin Topical_Steroids Topical Corticosteroids Assess_Severity_R->Topical_Steroids Mild/Moderate Reduce_Dose_R Consider Dose Reduction Assess_Severity_R->Reduce_Dose_R Severe Supportive_Care Supportive Care (Hydration) Assess_Severity_D->Supportive_Care Mild/Moderate Reduce_Dose_D Consider Dose Reduction Assess_Severity_D->Reduce_Dose_D Severe Blood_Work Perform Blood Work & Histopathology Other->Blood_Work Yes Consult_Vet Consult Veterinarian & Consider Dose Reduction Blood_Work->Consult_Vet

Caption: Decision tree for troubleshooting common this compound toxicities.

References

Navigating GDC-0326 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when working with GDC-0326, a potent and selective PI3Kα inhibitor. By understanding and addressing these common challenges, researchers can enhance the reproducibility and reliability of their results.

Frequently Asked Questions (FAQs) & Troubleshooting

In Vitro Studies

Question 1: I'm observing inconsistent results in my cell-based assays. What are the common causes of variability?

Answer: Inconsistent results with this compound in in vitro assays can stem from several factors. Here's a troubleshooting guide to help you identify and resolve the issue:

  • Solubility and Stability: this compound is insoluble in water. Improper dissolution or precipitation in culture media can lead to significant variability.

    • Recommendation: Always prepare fresh stock solutions in 100% DMSO. When diluting into aqueous media, ensure rapid and thorough mixing to minimize precipitation. Avoid repeated freeze-thaw cycles of the stock solution. For in vitro experiments, it is recommended to prepare fresh dilutions from the stock for each experiment.

  • Cell Line Authentication and Passage Number: Cell line misidentification or genetic drift due to high passage numbers can alter experimental outcomes.

    • Recommendation: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling. Use cells with a low passage number for your experiments to ensure consistency.

  • PIK3CA Mutation Status: The sensitivity of cancer cell lines to this compound is significantly influenced by the mutational status of the PIK3CA gene.[1][2]

    • Recommendation: Confirm the PIK3CA mutation status of your cell lines. As shown in the table below, cells with activating PIK3CA mutations are generally more sensitive to PI3K inhibitors.[1]

Cell LinePIK3CA StatusReported Sensitivity to PI3Kα Inhibitors
MCF-7E545K MutantSensitive
T47DH1047R MutantSensitive
MDA-MB-453H1047R MutantSensitive
BT-20Wild-TypeLess Sensitive
HT-29Wild-TypeLess Sensitive
LoVoWild-TypeLess Sensitive

This table provides a general guide. Actual IC50 values should be determined for your specific experimental conditions.

  • Feedback Loop Activation: Inhibition of the PI3K pathway can trigger compensatory signaling pathways, such as the MAPK/ERK and AKT pathways, which can counteract the inhibitory effects of this compound and lead to variable responses.

    • Recommendation: When assessing the effects of this compound, consider monitoring key nodes of potential feedback loops (e.g., phosphorylated ERK, phosphorylated AKT at different time points). Co-treatment with inhibitors of these feedback pathways may be necessary to achieve a sustained response.

Question 2: How should I prepare this compound for in vitro experiments to ensure consistent results?

Answer: Proper preparation of this compound is critical for reproducible in vitro experiments. Due to its poor aqueous solubility, follow these steps carefully:

Protocol: Preparation of this compound for In Vitro Assays

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO.

    • Ensure the compound is completely dissolved by gentle vortexing or sonication.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Solution Preparation:

    • For each experiment, thaw a fresh aliquot of the DMSO stock solution.

    • Prepare serial dilutions of the stock solution in 100% DMSO.

    • To prepare the final working concentrations in your cell culture medium, dilute the DMSO serial dilutions directly into the pre-warmed medium. The final DMSO concentration in the culture should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.5% to avoid solvent-induced toxicity.

    • Add the final working solutions to your cells immediately after preparation.

cluster_protocol Experimental Workflow for In Vitro this compound Treatment prep Prepare fresh this compound dilutions in DMSO dilute Dilute into pre-warmed culture medium (Final DMSO <0.5%) prep->dilute treat Treat cells immediately dilute->treat incubate Incubate for desired duration treat->incubate assay Perform downstream assays (e.g., viability, Western blot) incubate->assay

Caption: Workflow for this compound in vitro experiments.
In Vivo Studies

Question 3: My in vivo study with this compound is showing high variability in tumor response. What could be the reasons?

Answer: Variability in in vivo tumor response to this compound can be influenced by several factors, from formulation to host-specific effects.

  • Formulation and Bioavailability: this compound is insoluble in water, making its formulation for oral gavage critical for consistent absorption and bioavailability.

    • Recommendation: Use a well-established formulation protocol. A common formulation involves preparing a stock solution in DMSO and then creating a suspension in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in water. Ensure the final solution is a homogenous suspension before each administration. Prepare the formulation fresh daily if possible.

  • Pharmacokinetics: The plasma concentration of this compound can vary between animals.

    • Recommendation: If significant variability is observed, consider performing a pilot pharmacokinetic study in a small cohort of your animal model to determine the time to maximum concentration (Tmax) and the half-life (t1/2) of the compound. This can help optimize the dosing schedule.

  • Tumor Heterogeneity: Even within the same xenograft model, individual tumors can exhibit heterogeneity that influences their response to treatment.

    • Recommendation: Ensure that tumors are of a consistent size at the start of the treatment. Randomize animals into treatment and control groups based on tumor volume.

  • Host Metabolism: Differences in the metabolism of this compound between individual animals can contribute to variable responses. While this compound is not a significant inhibitor of major cytochrome P450 enzymes, individual variations in drug metabolism can still occur.[3]

    • Recommendation: While difficult to control, being aware of this potential variable is important for data interpretation. Using a sufficient number of animals per group can help to statistically mitigate the effects of individual metabolic differences.

Protocol: Recommended In Vivo Formulation for this compound (Oral Gavage)

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]

  • Vehicle Preparation: Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • Final Formulation:

    • For a desired final concentration (e.g., 2.5 mg/mL), add the appropriate volume of the DMSO stock solution to the vehicle. For example, to make 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the vehicle.[3]

    • Vortex thoroughly to create a uniform suspension.

    • It is recommended to use the formulation immediately after preparation.[3]

cluster_invivo Troubleshooting In Vivo Variability cluster_solutions Potential Solutions variability High Tumor Response Variability formulation Inconsistent Formulation/ Bioavailability variability->formulation pk_pd Pharmacokinetic/ Pharmacodynamic Variability variability->pk_pd heterogeneity Tumor Heterogeneity variability->heterogeneity form_sol Standardized, fresh formulation formulation->form_sol pk_sol Pilot PK study to optimize dosing pk_pd->pk_sol hetero_sol Tumor size matching and randomization heterogeneity->hetero_sol cluster_pathway This compound Signaling and Potential for Off-Target Effects GDC0326 This compound PI3Ka PI3Kα GDC0326->PI3Ka Inhibits RIPK RIPK1/RIPK3 (Potential Off-Target) GDC0326->RIPK May Upregulate AKT AKT PI3Ka->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth/ Survival mTOR->CellGrowth Necroptosis Necroptosis RIPK->Necroptosis

References

Validation & Comparative

A Comparative Guide: GDC-0326 (Taselisib) vs. Alpelisib in PIK3CA-Mutated Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent phosphatidylinositol 3-kinase (PI3K) inhibitors, GDC-0326 (Taselisib) and Alpelisib (BYL719), focusing on their activity in breast cancer cells harboring PIK3CA mutations. The activation of the PI3K/AKT/mTOR signaling pathway, often driven by mutations in the PIK3CA gene, is a critical factor in the proliferation and survival of hormone receptor-positive (HR+) breast cancer.[1][2] Both this compound and Alpelisib were developed to target this pathway, but they exhibit distinct biochemical profiles, preclinical efficacy, and clinical outcomes.

Mechanism of Action and Biochemical Potency

Both this compound and Alpelisib are inhibitors of Class I PI3K isoforms, but they differ in their selectivity. Alpelisib is the first-in-class oral PI3K inhibitor highly selective for the p110α isoform (PIK3CA).[3][4] In contrast, this compound (Taselisib) is a potent inhibitor of the p110α, δ, and γ isoforms, with significantly less activity against the β isoform.[5][6] This broader spectrum of inhibition for this compound may contribute to its different efficacy and toxicity profile compared to the more targeted Alpelisib.

The diagram below illustrates the intervention point of these inhibitors within the PI3K/AKT/mTOR signaling cascade.

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K (p110α/p85) RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PIP3->PTEN dephosphorylates AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K E4BP1 4E-BP1 mTORC1->E4BP1 Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation E4BP1->Proliferation Inhibitors This compound (Taselisib) Alpelisib Inhibitors->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Table 1: Biochemical Potency Against Class I PI3K Isoforms

This table summarizes the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of this compound and Alpelisib against the catalytic subunits of Class I PI3K.

InhibitorPI3Kα (p110α)PI3Kβ (p110β)PI3Kδ (p110δ)PI3Kγ (p110γ)Reference
This compound (Taselisib) 0.2 nM (Ki)26.6 nM (Ki)4.0 nM (Ki)10.2 nM (Ki)[7]
Alpelisib (BYL719) 4.6 nM (IC50)>1150 nM--[3][8]

Lower values indicate higher potency. Data for Alpelisib against δ and γ isoforms were not specified in the search results but it is noted to be highly α-selective.

Preclinical Efficacy in PIK3CA-Mutant Models

Both compounds have demonstrated significant anti-tumor activity in preclinical models of PIK3CA-mutated breast cancer. This compound has shown dose-dependent tumor growth inhibition and regression in xenograft models.[9] Similarly, Alpelisib effectively inhibits the proliferation of cancer cell lines with PIK3CA gene alterations and shows significant in vivo activity, especially in combination with therapies like fulvestrant.[3]

Table 2: In Vivo Efficacy in PIK3CA-Mutant Breast Cancer Xenograft Models

This table presents a summary of the in vivo anti-tumor activity reported for each inhibitor.

InhibitorCancer ModelDosingKey Efficacy OutcomeReference
This compound (Taselisib) KPL-4 (human breast cancer xenograft, PIK3CA H1047R)6.25 mg/kg, oral, daily122% Tumor Growth Inhibition (TGI); 9/10 Partial Regressions, 1/10 Complete Regression[9]
Alpelisib (BYL719) ER-positive BC xenograftsNot specifiedDose- and time-dependent pathway inhibition; Synergistic effect with fulvestrant[3]
Taselisib (GDC-0032) PIK3CA-mutant Patient-Derived Xenografts (PDX)Not specifiedInduced tumor growth inhibition and regressions[1]

Direct comparative in vivo studies were not available in the search results. TGI > 100% indicates tumor regression.

Clinical Trial Performance

The distinct preclinical profiles of this compound and Alpelisib have translated into different outcomes in pivotal Phase III clinical trials. The SOLAR-1 trial demonstrated a clinically meaningful and statistically significant improvement in progression-free survival (PFS) for Alpelisib plus fulvestrant, leading to its FDA approval for HR+, HER2-, PIK3CA-mutated advanced breast cancer.[10][11] The SANDPIPER study of this compound (Taselisib) plus fulvestrant also met its primary endpoint of improved PFS, but the benefit was more modest and accompanied by a challenging toxicity profile, which has limited its clinical utility.[6][12]

Table 3: Summary of Key Phase III Clinical Trial Outcomes
Trial NameInhibitorPatient PopulationMedian PFS (Drug Arm)Median PFS (Control Arm)Hazard Ratio (HR)Key Grade ≥3 Adverse EventsReference
SOLAR-1 Alpelisib + FulvestrantHR+/HER2- PIK3CA-mutant MBC11.0 months5.7 months0.65Hyperglycemia, Rash, Diarrhea[11]
SANDPIPER This compound + FulvestrantER+/HER2- PIK3CA-mutant MBC7.4 months5.4 months0.70Diarrhea, Hyperglycemia, Colitis[8][12]

Detailed Experimental Protocols

Reproducibility is paramount in research. The following sections provide detailed methodologies for key experiments used to evaluate PI3K inhibitors.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (e.g., 5,000-10,000 cells/well) in 96-well plates B 2. Incubate Overnight (Allow cells to adhere) A->B C 3. Treat Cells (Serial dilutions of this compound/Alpelisib) B->C D 4. Incubate for 48-72 hours C->D E 5. Add CellTiter-Glo® Reagent (Equilibrate plate to room temp first) D->E F 6. Mix and Incubate (10 min at room temp) E->F G 7. Measure Luminescence (Using a luminometer) F->G H 8. Data Analysis (Plot signal vs. concentration to determine IC50) G->H

Caption: A typical workflow for a luminescence-based cell viability assay.

Methodology:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • Inhibitor Treatment: Prepare serial dilutions of this compound or Alpelisib in culture medium. Treat the cells with the desired concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).[13]

  • Assay Procedure: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Reading: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.[13]

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, indicating the number of viable cells. Plot the signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[13]

Western Blot Analysis of PI3K Pathway Activation

This technique is used to measure the levels of key proteins and their phosphorylation status (e.g., p-AKT, p-S6) to confirm pathway inhibition.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment (Seed in 6-well plates, treat with inhibitor) B 2. Cell Lysis (Wash with ice-cold PBS, add lysis buffer) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF membrane) D->E F 6. Blocking (Incubate with 5% BSA or milk for 1 hr) E->F G 7. Primary Antibody Incubation (e.g., anti-p-AKT, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, 1 hr at room temp) G->H I 9. Detection (Add ECL substrate and image) H->I J 10. Analysis (Quantify band intensity, normalize to loading control) I->J

Caption: Standard experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the PI3K inhibitor for a specified time (e.g., 1-2 hours). Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-β-actin) overnight at 4°C.[15]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[15]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphoprotein signal to the total protein signal and/or a loading control (e.g., β-actin).[13]

In Vivo Xenograft Tumor Model Study

This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Study Workflow A 1. Cell Implantation (Inject PIK3CA-mutant cancer cells subcutaneously into immunocompromised mice) B 2. Tumor Growth (Monitor mice until tumors reach a palpable volume, e.g., 150-200 mm³) A->B C 3. Randomization (Group mice into treatment cohorts) B->C D 4. Treatment Administration (Administer Vehicle, this compound, or Alpelisib daily via oral gavage) C->D E 5. Monitoring (Measure tumor volume and body weight 2-3 times per week) D->E F 6. Study Endpoint (Continue for 21-28 days or until tumors reach max size) E->F G 7. Analysis (Calculate Tumor Growth Inhibition (TGI) and assess statistical significance) F->G

Caption: Workflow for assessing in vivo anti-tumor efficacy.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of PIK3CA-mutant human breast cancer cells (e.g., KPL-4) into the flank of each mouse.[9] Alternatively, patient-derived tumor fragments can be implanted (PDX models).[1]

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound group, Alpelisib group).

  • Drug Administration: Administer the compounds, typically via oral gavage, at specified doses and schedules (e.g., daily for 21 days).[9]

  • Efficacy Assessment: Measure tumor dimensions and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. Assess the statistical significance of the findings.

Conclusion

Both this compound (Taselisib) and Alpelisib are potent inhibitors of PI3Kα effective against PIK3CA-mutated breast cancer cells. However, key differences in their isoform selectivity, preclinical performance, and clinical trial results set them apart. Alpelisib's high selectivity for the p110α isoform translated into a superior therapeutic window, demonstrating a robust progression-free survival benefit with a manageable safety profile in the SOLAR-1 trial.[11] this compound, while also effective, showed more modest clinical benefit and greater toxicity in the SANDPIPER study, likely related to its inhibition of other PI3K isoforms.[12] For researchers, these compounds serve as critical tools to probe the intricacies of PI3K signaling and as benchmarks for the development of next-generation inhibitors with improved efficacy and safety.

References

A Comparative Guide to GDC-0326 and GDC-0941: Selectivity and Potency in PI3K/mTOR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent phosphatidylinositol 3-kinase (PI3K) inhibitors, GDC-0326 and GDC-0941. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in preclinical studies. This document summarizes their biochemical and cellular potencies, isoform selectivities, and provides detailed experimental protocols for key assays.

Biochemical Potency and Selectivity

This compound and GDC-0941 exhibit distinct profiles in their inhibition of Class I PI3K isoforms and the related mTOR kinase. This compound is a highly potent and selective inhibitor of PI3Kα, while GDC-0941 is a pan-PI3K inhibitor with activity against all Class I isoforms.

TargetThis compound (Kᵢ, nM)GDC-0941 (IC₅₀, nM)
PI3Kα0.2[1][2][3]3[4]
PI3Kβ26.6[1]33[4]
PI3Kδ4[1]3[4]
PI3Kγ10.2[1]75[4]
mTORData not availableLess potent than against PI3K isoforms

GDC-0941, in contrast, is a pan-Class I PI3K inhibitor, with low nanomolar potency against PI3Kα and PI3Kδ, and slightly reduced activity against PI3Kβ and PI3Kγ[4]. It is reported to be less potent against mTOR, a characteristic that differentiates it from dual PI3K/mTOR inhibitors.

Cellular Potency

The inhibitory effects of this compound and GDC-0941 have been evaluated in various cancer cell lines, demonstrating their ability to suppress cell proliferation.

Cell LineCancer TypeThis compound (EC₅₀, µM)GDC-0941 (IC₅₀, µM)
PC-3Prostate Cancer2.20.28[4]
U87MGGlioblastomaData not available0.95[4]
MCF7-neo/HER2Breast Cancer0.1Data not available

Signaling Pathway

Both this compound and GDC-0941 target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt P-Thr308 TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition Survival Cell Survival Akt->Survival mTORC2->Akt P-Ser473 mTORC1 mTORC1 S6K S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Rheb Rheb TSC1_2->Rheb Inhibition Rheb->mTORC1 Activation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation GDC0326 This compound GDC0326->PI3K PI3Kα selective GDC0941 GDC-0941 GDC0941->PI3K Pan-PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflows

The determination of inhibitor potency and selectivity involves a series of biochemical and cell-based assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Start Start: Purified Kinases (PI3K isoforms, mTOR) Adapta Adapta™ Assay (ADP-Glo™) Biochem_Start->Adapta Lantha LanthaScreen™ Assay (TR-FRET) Biochem_Start->Lantha Biochem_End Determine IC₅₀/Kᵢ values (Potency & Selectivity) Adapta->Biochem_End Lantha->Biochem_End Cell_Start Start: Cancer Cell Lines Biochem_End->Cell_Start Validate in cellular context SRB SRB Proliferation Assay Cell_Start->SRB WB Western Blot (pAkt levels) Cell_Start->WB Cell_End Determine EC₅₀ values (Cellular Potency & Pathway Inhibition) SRB->Cell_End WB->Cell_End

Caption: Workflow for inhibitor characterization.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to measure ADP produced during a kinase reaction.

  • Reagent Preparation:

    • Prepare 4X solutions of the test inhibitors (this compound or GDC-0941) in 4% DMSO.

    • Prepare a 4X solution of the desired PI3K isoform or mTOR kinase in kinase buffer.

    • Prepare a 2X solution of the lipid substrate (e.g., PIP2) and ATP in kinase buffer.

    • Prepare a 3X detection solution containing Adapta™ Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA in TR-FRET dilution buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 4X kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate and ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect ADP formation by adding 5 µL of the 3X detection solution.

    • Incubate for 30 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Proliferation Assay (Sulforhodamine B - SRB)

This colorimetric assay measures cell density based on the measurement of cellular protein content.

  • Cell Seeding:

    • Plate cells in a 96-well microtiter plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or GDC-0941 for 72 hours.

  • Cell Fixation:

    • Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate at 4°C for at least 1 hour.

  • Staining:

    • Remove the TCA and wash the plates with 1% acetic acid.

    • Air-dry the plates and add 50-100 µL of 0.4% (w/v) SRB solution to each well.

    • Incubate for 30 minutes at room temperature.

  • Wash and Solubilization:

    • Wash the plates with 1% acetic acid to remove unbound dye and air-dry.

    • Add 100-200 µL of 10 mM Tris base solution to solubilize the bound SRB dye.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to untreated controls and determine the EC₅₀ value from the dose-response curve.

Western Blot for pAkt (Ser473) Inhibition

This protocol is for detecting the phosphorylation status of Akt, a key downstream effector of PI3K.

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound or GDC-0941 for the desired time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and determine the extent of pAkt inhibition.

References

GDC-0326: A Comparative Analysis of its Cross-Reactivity Profile Against PI3K Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational PI3K inhibitor, GDC-0326, focusing on its cross-reactivity and selectivity against various phosphoinositide 3-kinase (PI3K) isoforms. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and related fields.

This compound: High Potency and Selectivity for PI3Kα

This compound is a potent and highly selective inhibitor of the PI3Kα isoform.[1][2] In enzymatic assays, it has demonstrated remarkable selectivity for PI3Kα over other class I PI3K isoforms.[1]

Quantitative Cross-Reactivity Data

The inhibitory activity of this compound against the four class I PI3K isoforms has been quantified through the determination of their inhibition constants (Ki). The data clearly illustrates the compound's strong preference for PI3Kα.

PI3K IsoformThis compound Inhibition Constant (Ki)
PI3Kα0.2 nM
PI3Kβ26.6 nM
PI3Kδ4.0 nM
PI3Kγ10.2 nM

Data sourced from Selleck Chemicals and MedchemExpress.

Furthermore, the selectivity of this compound extends beyond the PI3K family. In a broad panel of 235 kinases, only a single kinase showed greater than 50% inhibition when tested with this compound at a concentration of 1 µM, highlighting its specificity.[3][4]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various cancers, making it a prime target for therapeutic intervention.

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation GPCR GPCR GPCR->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PI3K->PIP2 Phosphorylation GDC0326 This compound GDC0326->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell_Functions Cell Growth, Proliferation, Survival Downstream->Cell_Functions Regulation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Methodologies for Determining PI3K Isoform Selectivity

The determination of the inhibitory activity of compounds like this compound against PI3K isoforms is typically achieved through various in vitro biochemical assays. The following are representative protocols for commonly used methods.

Representative Experimental Workflow

experimental_workflow start Start: Prepare Reagents prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor prepare_enzyme Prepare PI3K Isoform Enzyme Solution start->prepare_enzyme prepare_substrate Prepare Substrate Mix (e.g., PIP2, ATP) start->prepare_substrate incubation Incubate Inhibitor, Enzyme, and Substrate prepare_inhibitor->incubation prepare_enzyme->incubation prepare_substrate->incubation detection Detection of Kinase Activity incubation->detection data_analysis Data Analysis: Calculate Ki or IC50 detection->data_analysis end End: Determine Selectivity Profile data_analysis->end

Caption: A generalized workflow for in vitro kinase inhibition assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay format is a common method for quantifying the product of the PI3K reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Principle: The assay relies on the competition between the enzymatically generated PIP3 and a biotinylated-PIP3 tracer for binding to a GST-tagged GRP1 PH domain, which has a high affinity for PIP3. This complex is detected by a Europium cryptate-labeled anti-GST antibody and streptavidin-XL665. When the tracer is displaced by the reaction product, the FRET signal decreases.

  • Protocol Outline:

    • Reaction Setup: In a 384-well plate, the PI3K enzyme (p110α, β, δ, or γ) is incubated with this compound at various concentrations.

    • Initiation: The kinase reaction is initiated by the addition of a substrate solution containing ATP and PIP2. The reaction is typically allowed to proceed for 30-60 minutes at room temperature.

    • Termination and Detection: The reaction is stopped, and the detection reagents (biotin-PIP3, GST-GRP1-PH, anti-GST-Eu, and SA-XL665) are added.

    • Signal Measurement: After a further incubation period (e.g., 1-2 hours), the HTRF signal is read on a compatible plate reader.

    • Data Analysis: The decrease in the HTRF signal is proportional to the amount of PIP3 produced, and therefore, to the PI3K activity. IC50 values are calculated from the dose-response curves, and Ki values can be derived from these.

Radiometric Kinase Assay

This classic method directly measures the incorporation of a radiolabeled phosphate group into the lipid substrate.

  • Principle: The assay uses [γ-³²P]ATP as the phosphate donor. The PI3K enzyme transfers the ³²P-labeled phosphate to PIP2, generating ³²P-PIP3. The amount of radioactivity incorporated into the lipid product is then quantified.

  • Protocol Outline:

    • Reaction Mixture: The PI3K enzyme is pre-incubated with this compound at varying concentrations in a reaction buffer.

    • Reaction Initiation: The reaction is started by adding a mixture of PIP2 and [γ-³²P]ATP. The incubation is typically carried out for 15-30 minutes at room temperature.

    • Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted.

    • Quantification: The amount of ³²P-PIP3 is determined by thin-layer chromatography (TLC) followed by autoradiography or by scintillation counting.

    • Data Analysis: The level of radioactivity is correlated with enzyme activity to determine the inhibitory effect of this compound and calculate IC50/Ki values.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: This is a two-step assay. First, the PI3K enzyme phosphorylates PIP2, producing PIP3 and ADP. In the second step, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Protocol Outline:

    • Kinase Reaction: The PI3K enzyme, PIP2 substrate, and varying concentrations of this compound are incubated with ATP.

    • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which converts ADP to ATP and contains the luciferase/luciferin mixture.

    • Signal Measurement: The plate is incubated to allow the luminescent signal to develop, which is then measured using a luminometer.

    • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the PI3K activity. This allows for the determination of the inhibitory potency of this compound.

Conclusion

The available data robustly demonstrates that this compound is a highly potent and selective inhibitor of the PI3Kα isoform. Its selectivity profile, as determined by standard biochemical assays, suggests a favorable therapeutic window with potentially reduced off-target effects compared to pan-PI3K inhibitors. The detailed experimental methodologies provided herein offer a framework for the continued investigation and comparison of this compound and other PI3K inhibitors in a research setting.

References

GDC-0326 Efficacy in Patient-Derived Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of GDC-0326 (taselisib), a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), in patient-derived xenograft (PDX) models of breast cancer. The information is compiled from preclinical studies to aid in the evaluation of this compound against other therapeutic alternatives.

Executive Summary

This compound has demonstrated significant anti-tumor activity in patient-derived xenograft (PDX) models of breast cancer, particularly those harboring activating mutations in the PIK3CA gene. Preclinical evidence suggests that this compound can induce tumor regressions and may offer a greater therapeutic index compared to other clinical-stage PI3K inhibitors when evaluated at the maximum tolerated dose (MTD). Furthermore, in a direct comparison within an estrogen receptor-positive (ER+), PIK3CA-mutant breast cancer PDX model, this compound exhibited comparable anti-tumoral efficacy to alpelisib, another PI3Kα-specific inhibitor. However, the clinical development of taselisib has been hampered by its toxicity profile. This guide synthesizes the available preclinical data to provide a framework for understanding the therapeutic potential and limitations of this compound in a translational research setting.

Comparative Efficacy of this compound in Breast Cancer PDX Models

Comparison Agent(s) PDX Model Type Key Findings Reference
Other clinical-stage PI3K inhibitorsPIK3CA-mutant breast cancerThis compound (Taselisib) conferred greater anti-tumor activity at the Maximum Tolerated Dose (MTD), suggesting a potentially larger therapeutic index.[1][2]
AlpelisibER+/ PIK3CA-mutant breast cancerThis compound and alpelisib demonstrated comparable anti-tumoral efficacy when administered at equally well-tolerated doses that induced similar PI3K pathway modulation.
Fulvestrant (Combination Therapy)Hormone Receptor (HR)-positive, HER2-negative breast cancerThe combination of taselisib and fulvestrant showed clinical activity in patients, supported by preclinical data in xenograft models demonstrating that the combination is more effective than either agent alone.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are representative methodologies for establishing and utilizing PDX models for efficacy studies, as well as a specific example of a this compound dosing study in a xenograft model, which can be adapted for PDX experiments.

General Protocol for Patient-Derived Xenograft (PDX) Establishment and In Vivo Efficacy Studies
  • Tumor Tissue Implantation:

    • Fresh tumor tissue from a patient's primary or metastatic site is obtained under sterile conditions.

    • The tissue is minced into small fragments (typically 2-3 mm³).

    • Immunocompromised mice (e.g., NOD/SCID or NSG) are anesthetized.

    • A small incision is made, and a tumor fragment is implanted subcutaneously into the flank or orthotopically into the mammary fat pad.

    • The incision is closed with surgical clips or sutures.

  • PDX Model Expansion and Banking:

    • Tumor growth is monitored regularly using calipers.

    • Once tumors reach a specified volume (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested.

    • A portion of the tumor is cryopreserved for future use, another portion is fixed for histopathological analysis, and the remainder is passaged into new cohorts of mice for expansion.

  • In Vivo Efficacy Study:

    • Once tumors in the expanded cohort reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.

    • This compound or comparator agents are administered according to the specified dose and schedule. The vehicle used for the control group should be identical to that used for the active drug.

    • Tumor volume and body weight are measured 2-3 times per week.

    • At the end of the study (defined by a pre-determined tumor volume, treatment duration, or signs of toxicity), mice are euthanized.

    • Tumors are harvested for pharmacodynamic biomarker analysis (e.g., Western blot for p-Akt, immunohistochemistry).

Example Dosing Protocol for this compound in a Xenograft Model

This protocol is based on a study using the KPL-4 (PIK3CA H1047R mutant) breast cancer cell line xenograft model and can be adapted for PDX models.

  • Animal Model: Nude mice bearing KPL-4 xenografts.

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% methylcellulose/0.2% Tween-80).

    • This compound administered orally, once daily, at escalating doses (e.g., 0.78, 1.56, 3.125, 6.25, 12.5 mg/kg).

  • Treatment Duration: 21 consecutive days.

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI).

    • Tumor regression.

  • Pharmacodynamic Assessment:

    • Collection of tumor tissue at various time points after the last dose to assess PI3K pathway inhibition (e.g., levels of phosphorylated Akt, PRAS40, and S6 ribosomal protein) via Western blot or other immunoassays.[3]

Visualizing Key Pathways and Workflows

PI3K Signaling Pathway and this compound Mechanism of Action

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation GDC0326 This compound (Taselisib) GDC0326->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Efficacy Testing in PDX Models

PDX_Workflow PatientTumor Patient Tumor (Breast Cancer) Implantation Implantation into Immunocompromised Mice PatientTumor->Implantation PDX_P0 PDX Generation (Passage 0) Implantation->PDX_P0 Expansion Tumor Expansion (Passaging) PDX_P0->Expansion Randomization Randomization of Mice with Tumors Expansion->Randomization Treatment Treatment Groups (this compound vs. Control/Alternative) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Analysis Endpoint Analysis (TGI, Biomarkers) Monitoring->Analysis Results Efficacy & Safety Results Analysis->Results

Caption: Workflow for evaluating this compound efficacy in PDX models.

References

GDC-0326 and Chemotherapy Combinations in Colorectal Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of the dual PI3K/mTOR inhibitor GDC-0326 in combination with standard-of-care chemotherapy in colorectal cancer (CRC) models. The data presented here is intended to inform research and development decisions by offering a structured comparison of this compound's synergistic potential with different chemotherapeutic agents and contextualizing its performance against other inhibitors targeting the PI3K/AKT/mTOR pathway.

Executive Summary

This compound in Combination with 5-Fluorouracil (5-Fu)

A key study has demonstrated that this compound enhances the anti-tumor effects of 5-Fu in CRC cells both in vitro and in vivo. The combination therapy led to a significant reduction in cell viability and tumor growth compared to either agent alone.[1][2]

Quantitative Data Summary: this compound + 5-Fu in CRC Models
ParameterCell LineTreatmentResultReference
Cell Viability LoVoThis compound + 5-FuSignificantly reduced cell viability compared to single agents. Combination Index (CI) < 1, indicating synergy.[1]
HT-29This compound + 5-FuSignificantly reduced cell viability compared to single agents. Combination Index (CI) < 1, indicating synergy.[1]
Tumor Growth Inhibition (in vivo) LoVo XenograftThis compound + 5-FuSignificantly suppressed tumor growth and increased tumor necrosis compared to monotherapy, with no increased toxicity.[2]

Comparative Analysis: PI3K/mTOR Pathway Inhibitors with Other Chemotherapies

To provide a comparative landscape, this section summarizes preclinical data for other inhibitors of the PI3K/mTOR pathway in combination with irinotecan and oxaliplatin, two other cornerstone chemotherapies for colorectal cancer.

Dual mTORC1/mTORC2 Inhibitors (AZD8055 & AZD2014) with Irinotecan

Studies have shown that dual mTORC1/mTORC2 inhibitors, which share a mechanistic similarity with the dual PI3K/mTOR inhibitor this compound, exhibit synergistic anti-tumor effects with irinotecan in CRC models.

ParameterCell Line/ModelTreatmentResultReference
Cell Viability Colon Cancer Cell LinesAZD8055/AZD2014 + IrinotecanPotent reduction in cell viability.
Cell Migration & Invasion Colon Cancer Cell LinesAZD2014 + Irinotecan70% inhibition of migration and invasion with the combination.
Tumor Growth Inhibition (in vivo) Patient-Derived Xenograft (PDX)AZD2014 + IrinotecanDrastically reduced tumor growth; more potent than Folfox or Folfiri regimens.
Metastasis Orthotopic SW480 modelAZD2014 + IrinotecanTotally inhibited liver and lung metastases.
PI3K/AKT/mTOR Pathway Modulation with Oxaliplatin

While direct studies with dual PI3K/mTOR inhibitors and oxaliplatin are limited, evidence suggests that modulating the PI3K/AKT/mTOR pathway can enhance the efficacy of oxaliplatin. For instance, Oxymatrine has been shown to synergistically enhance the antitumor activity of oxaliplatin in colon carcinoma by inhibiting the PI3K/AKT/mTOR pathway.

ParameterCell LineTreatmentResultReference
Cell Proliferation HT29, SW480Oxymatrine + OxaliplatinSynergistic inhibition of proliferation (Combination Index < 1).[3]
Apoptosis HT29, SW480Oxymatrine + OxaliplatinInduced apoptosis through decreased expression of p-PI3K, p-AKT, and p-mTOR.[3]
Tumor Growth Inhibition (in vivo) SW480 XenograftOxymatrine + OxaliplatinMore efficient inhibition of tumor weight and volume compared to single agents.[3]

Signaling Pathways and Experimental Workflow

This compound and 5-Fu Synergy Signaling Pathway

The synergy between this compound and 5-Fu in colorectal cancer is mediated through the induction of necroptosis, an alternative form of programmed cell death. This compound inhibits the PI3K/mTOR pathway, which in turn upregulates the expression of RIPK1 and RIPK3, key regulators of necroptosis. This sensitizes the cancer cells to 5-Fu-induced cell death.

GDC0326_5FU_Synergy GDC0326 This compound PI3K_mTOR PI3K/mTOR Pathway GDC0326->PI3K_mTOR Inhibits RIPK1_RIPK3 RIPK1/RIPK3 Expression GDC0326->RIPK1_RIPK3 Upregulates PI3K_mTOR->RIPK1_RIPK3 Suppresses Necroptosis Necroptosis RIPK1_RIPK3->Necroptosis Induces CellDeath CRC Cell Death Necroptosis->CellDeath Leads to Chemo_5FU 5-Fluorouracil Chemo_5FU->Necroptosis Sensitizes to

Caption: this compound and 5-Fu synergistic mechanism in CRC.

General Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for evaluating the synergistic effects of a drug combination in preclinical cancer models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines CRC Cell Lines (e.g., LoVo, HT-29) Monotherapy Monotherapy Treatment (this compound or Chemo) CellLines->Monotherapy ComboTx Combination Therapy CellLines->ComboTx Viability Cell Viability Assays (e.g., CCK-8) Monotherapy->Viability ComboTx->Viability SynergyCalc Synergy Calculation (Combination Index) Viability->SynergyCalc Xenograft Xenograft Model Establishment TreatmentGroups Treatment Groups (Vehicle, Mono, Combo) Xenograft->TreatmentGroups TumorMeasurement Tumor Volume Measurement TreatmentGroups->TumorMeasurement Toxicity Toxicity Assessment TreatmentGroups->Toxicity Analysis Data Analysis & Comparison TumorMeasurement->Analysis

Caption: Workflow for assessing drug synergy in CRC models.

Experimental Protocols

This compound and 5-Fu Synergy Studies
  • Cell Lines and Culture: Human colorectal cancer cell lines LoVo and HT-29 were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Cell Viability Assay (CCK-8): Cells were seeded in 96-well plates and treated with this compound, 5-Fu, or a combination of both for a specified period. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The combination index (CI) was calculated to determine synergy (CI < 1).[1]

  • Colony Formation Assay: Cells were treated with various concentrations of this compound. After two weeks, colonies were fixed, stained, and counted to assess the effect on clonogenic growth.[1]

  • Western Blot and Immunofluorescence: Protein expression levels of RIPK1 and RIPK3 were measured by Western blot analysis after treatment with this compound. Immunofluorescence was used to observe the accumulation of these proteins within the cells.[1]

  • In Vivo Xenograft Model: Subcutaneous tumor models were established by injecting LoVo cells into nude mice. The mice were then treated with vehicle, this compound, 5-Fu, or the combination. Tumor growth was monitored, and at the end of the study, tumors were excised for further analysis, including assessment of necrosis. Animal body weight was monitored to assess toxicity.[2]

Dual mTOR Inhibitors and Irinotecan Synergy Studies
  • Cell Viability and Synergy Analysis: Four colon cancer cell lines were treated with mTOR inhibitors (AZD8055, AZD2014) and irinotecan or its active metabolite SN-38. Cell viability was measured, and the combination index was calculated using the Chou-Talalay method with CompuSyn software to determine synergy.

  • Cell Migration and Invasion Assays: The effect of the drug combination on cell migration and invasion was assessed using Boyden chambers, with and without a Matrigel coating.

  • In Vivo Patient-Derived Xenograft (PDX) Model: Ectopic patient-derived colon tumors were grown in mice. The animals were treated with irinotecan, AZD2014, or the combination, and tumor growth was compared to standard Folfox or Folfiri regimens.

  • Orthotopic Metastasis Model: SW480 cells were implanted orthotopically in mice to assess the effect of the combination therapy on the development of liver and lung metastases.

Oxymatrine and Oxaliplatin Synergy Studies
  • Cell Culture and Viability: HT29 and SW480 colon cancer cells were treated with oxymatrine (OMT) and/or oxaliplatin (OXA). Cell viability was determined to assess the anti-proliferative effects.[3]

  • Apoptosis and Cell Cycle Analysis: Apoptosis was evaluated by analyzing markers of programmed cell death. Cell cycle distribution was analyzed to determine the effects of the combination treatment on cell cycle progression.[3]

  • Western Blotting: The expression of proteins in the PI3K/AKT/mTOR signaling pathway (p-PI3K, p-AKT, p-mTOR) was measured by Western blotting to elucidate the mechanism of action.[3]

  • In Vivo Xenograft Model: SW480 cells were used to establish xenografts in nude mice. The mice were then treated with OMT, OXA, or the combination, and tumor weight and volume were measured. Immunohistochemistry was used to assess tumor proliferation.[3]

References

Predicting GDC-0326 Sensitivity: A Comparative Guide to Biomarker Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GDC-0326, a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), represents a promising therapeutic agent in oncology. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a critical target for drug development. Identifying patients who are most likely to respond to this compound is paramount for its successful clinical implementation. This guide provides a comparative overview of potential biomarkers for predicting sensitivity to this compound, supported by preclinical data and detailed experimental methodologies.

The PI3K/AKT/mTOR Signaling Pathway and this compound's Mechanism of Action

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] In many cancers, aberrant activation of this pathway occurs due to mutations in key components, such as activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[2][3] this compound selectively inhibits the p110α isoform of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) and inhibiting downstream signaling through AKT and mTOR.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates GDC0326 This compound GDC0326->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Predictive Biomarkers for this compound Sensitivity

Preclinical evidence strongly suggests that the genetic background of a tumor can determine its sensitivity to PI3K inhibitors. The most well-studied biomarkers include mutations in PIK3CA and the status of the PTEN tumor suppressor gene.

PIK3CA Mutations

Activating mutations in the PIK3CA gene, particularly in the helical and kinase domains, are frequently observed in various cancers, including breast and colorectal cancer.[4][5] These mutations lead to constitutive activation of the PI3Kα isoform, rendering cancer cells dependent on this pathway for their growth and survival. Consequently, tumors harboring PIK3CA mutations are often hypersensitive to PI3Kα-selective inhibitors.[2][6]

Studies on the closely related pan-PI3K inhibitor GDC-0941 have demonstrated that cancer cell lines with PIK3CA mutations exhibit significantly lower IC50 values (a measure of drug potency) compared to their wild-type counterparts.[2] While direct comprehensive studies on this compound across a wide panel of cell lines are limited in the public domain, the available data for PI3Kα-selective inhibitors strongly supports PIK3CA mutation status as a primary predictive biomarker for sensitivity.

PTEN Loss

The tumor suppressor PTEN is a phosphatase that negatively regulates the PI3K pathway by dephosphorylating PIP3.[7] Loss of PTEN function, either through mutation or deletion, leads to the accumulation of PIP3 and subsequent activation of AKT signaling.[7] In some cancer types, PTEN-deficient tumors have shown dependence on the p110β isoform of PI3K rather than p110α.[7] However, in other contexts, PTEN loss has been associated with sensitivity to PI3K inhibitors.[3] Therefore, while PTEN status is a critical factor in PI3K pathway activation, its predictive value for this compound sensitivity may be more context-dependent compared to PIK3CA mutations.

Comparative Performance of PI3K Inhibitors Based on Biomarker Status

The following table summarizes preclinical data on the sensitivity of various cancer cell lines to PI3K inhibitors, including this compound and the pan-PI3K inhibitor GDC-0941, in relation to their PIK3CA and PTEN status. This data is compiled from multiple studies to provide a comparative overview.

Cell LineCancer TypePIK3CA StatusPTEN StatusThis compound IC50 (µM)GDC-0941 IC50 (µM)
PC-3ProstateWild-TypeNull2.2[8]0.47
HCT116ColorectalH1047R MutantWild-Type-0.14
T47DBreastH1047R MutantWild-Type-0.12
MDA-MB-468BreastWild-TypeNull-1.3
MCF7BreastE545K MutantWild-Type-0.14

Experimental Protocols for Biomarker Discovery

The identification of predictive biomarkers for drug sensitivity relies on robust and reproducible experimental methodologies. The following section details key experimental protocols used in the preclinical evaluation of PI3K inhibitors.

Workflow for Biomarker Discovery

A typical preclinical workflow for identifying biomarkers of sensitivity to a targeted therapy like this compound involves several key stages, from initial cell line screening to in-depth molecular analysis.

Biomarker_Workflow cluster_0 In Vitro Screening cluster_1 Molecular Characterization cluster_2 Data Analysis & Validation Screening High-Throughput Screening (Panel of Cancer Cell Lines) IC50 Determine IC50 Values (e.g., MTT, CellTiter-Glo) Screening->IC50 Correlation Correlate Molecular Data with Drug Sensitivity (IC50) IC50->Correlation Genomic Genomic Profiling (Sequencing for PIK3CA, PTEN, etc.) Genomic->Correlation Proteomic Proteomic Analysis (e.g., Reverse Phase Protein Array) Proteomic->Correlation BiomarkerID Identify Candidate Predictive Biomarkers Correlation->BiomarkerID Validation In Vivo Validation (Xenograft Models) BiomarkerID->Validation

Figure 2. Experimental workflow for the discovery of predictive biomarkers for targeted therapies.
Determination of Half-Maximal Inhibitory Concentration (IC50)

Objective: To quantify the in vitro potency of this compound and other PI3K inhibitors against a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound and other PI3K inhibitors (dissolved in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Protocol (MTT Assay):

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and other inhibitors in complete growth medium.

  • Remove the overnight culture medium from the cells and add the drug-containing medium. Include a vehicle control (DMSO) and a no-drug control.

  • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the no-drug control for each drug concentration.

  • Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.[8]

Reverse Phase Protein Array (RPPA)

Objective: To perform high-throughput, quantitative analysis of protein expression and phosphorylation status in cancer cell lysates to assess the activation of the PI3K/AKT/mTOR pathway and other signaling networks.

Materials:

  • Cancer cell lysates

  • RPPA lysis buffer

  • Nitrocellulose-coated slides

  • Aushon 2470 Arrayer or similar

  • Primary antibodies against total and phosphorylated proteins of interest (e.g., p-AKT, p-S6)

  • Secondary antibodies conjugated to a detection molecule

  • Detection reagents

  • Slide scanner and image analysis software

Protocol Overview:

  • Lysate Preparation: Lyse cancer cells using a specialized RPPA lysis buffer to preserve protein phosphorylation. Determine the protein concentration of each lysate.[9]

  • Serial Dilution and Printing: Prepare serial dilutions of each cell lysate. Print the lysates onto nitrocellulose-coated slides using a robotic arrayer. Include control lysates for quality control and normalization.[2][10]

  • Immunodetection: Incubate each slide with a specific primary antibody that targets a single protein or phosphoprotein.

  • Signal Amplification and Detection: Wash the slides and incubate with a labeled secondary antibody. Use a signal amplification system to enhance the detection of the target protein.

  • Scanning and Image Analysis: Scan the slides using a high-resolution scanner. Use specialized software to quantify the spot intensity for each sample.

  • Data Normalization and Analysis: Normalize the spot intensities to the total protein concentration of each lysate. The normalized data can then be used to compare the relative abundance of specific proteins and phosphoproteins across different cell lines and treatment conditions.[2][10]

Conclusion and Future Directions

The available preclinical data strongly indicate that the presence of activating PIK3CA mutations is a robust predictive biomarker for sensitivity to the PI3Kα-selective inhibitor this compound. While PTEN loss also leads to PI3K pathway activation, its predictive value for this compound may be more nuanced and require further investigation. The use of high-throughput screening of diverse cancer cell lines, coupled with comprehensive genomic and proteomic profiling, is a powerful strategy for the discovery and validation of such biomarkers.

As this compound and other PI3K inhibitors advance through clinical development, the integration of these biomarker strategies will be crucial for patient stratification and for maximizing the therapeutic benefit of this class of drugs. Future studies should focus on obtaining more direct comparative data for this compound across a wider range of cancer types and on exploring the role of other potential biomarkers and resistance mechanisms.

References

A Comparative Guide to the Pharmacokinetic Profiles of GDC-0326 and Taselisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two selective phosphoinositide 3-kinase (PI3K) inhibitors, GDC-0326 and taselisib (GDC-0032). Both compounds, developed by Genentech, target the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological and experimental frameworks to aid in research and development decisions.

Pharmacokinetic Data Summary

The following tables summarize the available quantitative pharmacokinetic data for this compound and taselisib from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of this compound
SpeciesDose and RouteClearance (CL)Volume of Distribution (Vd)Half-life (t½)Bioavailability (F)CmaxAUC
Rat1 mg/kg IV; 5 mg/kg POLow--High--
Mouse1 mg/kg IV; 25 mg/kg POLow--High--
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of Taselisib (GDC-0032)
SpeciesDose and RouteClearance (CL/F)Volume of Distribution (Vd)Half-life (t½)Bioavailability (F)CmaxAUC
Rat----35.9% (fraction absorbed)--
Dog----71.4% (fraction absorbed)--
Human (Phase 1)3-16 mg, once daily4320 - 9150 mL/hr-~40 hours[2][3]57.4%--

Experimental Protocols

In Vivo Pharmacokinetic Studies of this compound

Preclinical pharmacokinetic studies for this compound were conducted in male Sprague-Dawley rats and female NCR nude mice[1].

  • Rat Protocol:

    • Intravenous (IV) Administration: A single dose of 1 mg/kg was administered. The formulation consisted of the compound dissolved in 60% PEG400 and 10% Ethanol.

    • Oral (PO) Administration: A single dose of 5 mg/kg was administered by oral gavage. The formulation was a suspension in 0.5% methylcellulose with 0.2% Tween 80 (MCT).

  • Mouse Protocol:

    • Intravenous (IV) Administration: A single dose of 1 mg/kg was administered. The formulation was the same as for the rat IV administration.

    • Oral (PO) Administration: A single dose of 25 mg/kg was administered by oral gavage in the same MCT vehicle as the rat PO study.

Blood samples were collected at various time points post-administration to determine the plasma concentration of this compound over time.

In Vivo Pharmacokinetic Studies of Taselisib (GDC-0032)

Pharmacokinetic studies for taselisib have been conducted in rats, dogs, and humans.

  • Preclinical Protocol (Rats and Dogs):

    • Mass balance studies were performed following single oral doses of [¹⁴C]-labeled taselisib to understand absorption, metabolism, and excretion[4]. The fraction of the dose absorbed was determined to be 35.9% in rats and 71.4% in dogs[4][5].

  • Clinical Protocol (Phase 1 Study in Humans):

    • Patients with advanced solid tumors received once-daily oral doses of taselisib ranging from 3 to 16 mg[2][3].

    • Pharmacokinetic parameters were determined after a single dose and at steady state. The mean half-life was approximately 40 hours[2][3].

    • Absolute bioavailability in humans was determined to be 57.4%[4][5].

Signaling Pathway and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway

Both this compound and taselisib are inhibitors of the PI3K pathway. This compound is a selective inhibitor of the PI3Kα isoform, while taselisib is a potent inhibitor of PI3K with greater sensitivity for the mutant PI3Kα isoform. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cell proliferation and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes GDC_Taselisib This compound / Taselisib GDC_Taselisib->PI3K inhibits GrowthFactor Growth Factor GrowthFactor->RTK

PI3K/AKT/mTOR signaling pathway inhibition.
Generalized In Vivo Pharmacokinetic Experimental Workflow

The following diagram illustrates a typical workflow for preclinical in vivo pharmacokinetic studies, such as those conducted for this compound and taselisib.

PK_Workflow cluster_study_design Study Design cluster_in_vivo In-Vivo Phase cluster_analysis Bioanalysis & Data Processing AnimalModel Select Animal Model (e.g., Rat, Mouse) DoseRoute Determine Dose Levels & Administration Routes (IV, PO) AnimalModel->DoseRoute Formulation Prepare Drug Formulation DoseRoute->Formulation Dosing Administer Drug to Animals Formulation->Dosing Sampling Collect Blood Samples at Predetermined Timepoints Dosing->Sampling PlasmaPrep Process Blood to Obtain Plasma Sampling->PlasmaPrep LCMS Quantify Drug Concentration (e.g., LC-MS/MS) PlasmaPrep->LCMS PK_Calc Calculate Pharmacokinetic Parameters (Cmax, AUC, t½, etc.) LCMS->PK_Calc

Generalized workflow for in vivo PK studies.

References

Safety Operating Guide

Navigating the Safe Disposal of GDC-0326: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of investigational compounds like GDC-0326 is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDSs), its nature as a biologically active PI3Kα inhibitor necessitates cautious handling and disposal. This guide provides a comprehensive, step-by-step approach to ensure the safe management of this compound waste, from neat compound to contaminated labware.

Key Safety and Handling Information

Adherence to proper safety protocols is paramount when handling any chemical, including this compound. The following table summarizes key safety information derived from supplier SDSs.

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance.Cayman Chemical SDS, GlpBio SDS
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, gloves, and a lab coat.General Laboratory Practice
In case of Skin Contact Wash off with soap and plenty of water.GlpBio SDS
In case of Eye Contact Flush eyes with water as a precaution.GlpBio SDS
In case of Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.GlpBio SDS
In case of Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration.GlpBio SDS
Environmental Precautions Do not let product enter drains.Cayman Chemical SDS

Step-by-Step Disposal Procedures for this compound

The following procedures are based on a combination of information from this compound SDSs and standard laboratory practices for the disposal of non-hazardous chemical waste.

1. Disposal of Unused or Expired this compound (Neat Compound):

  • Do not dispose of solid this compound in the regular trash.

  • Do not flush down the drain.

  • Waste Characterization: Although not classified as hazardous, it is best practice to treat investigational compounds with unknown long-term environmental effects as chemical waste.

  • Packaging:

    • Place the original container with the unused compound into a larger, sealable, and clearly labeled outer container.

    • The label on the outer container should include "Waste this compound," the quantity, and the date.

  • Storage: Store the packaged waste in a designated chemical waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

2. Disposal of this compound Solutions:

  • Aqueous Solutions:

    • Small quantities of dilute aqueous solutions may be permissible for drain disposal depending on local regulations and institutional policies. Always consult your EHS office before disposing of any chemical down the drain.

    • If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealable container. The label should specify "Aqueous Waste with this compound" and the approximate concentration.

  • Organic Solvent Solutions:

    • Never dispose of organic solvent solutions down the drain.

    • Collect all waste solutions containing this compound and organic solvents in a designated, properly labeled hazardous waste container for flammable liquids.

    • Ensure the waste container is compatible with the solvent used.

    • Follow your institution's procedures for the disposal of halogenated or non-halogenated solvent waste.

  • Storage and Disposal: Store the waste solvent containers in a designated satellite accumulation area and arrange for disposal through your EHS office.

3. Disposal of Contaminated Labware and Personal Protective Equipment (PPE):

  • Solid Waste:

    • Items such as pipette tips, centrifuge tubes, and gloves that are contaminated with this compound should be collected in a designated, labeled solid waste container.

    • The container should be lined with a durable plastic bag.

    • The label should read "Solid Waste Contaminated with this compound."

  • Sharps:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Glassware:

    • Decontaminate glassware by rinsing with an appropriate solvent. Collect the rinsate as chemical waste.

    • After decontamination, the glassware can typically be washed and reused or disposed of in a broken glass container.

  • Disposal: Once the solid waste containers are full, seal them and arrange for pickup and disposal through your institution's EHS office.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.

GDC0326_Disposal_Workflow This compound Waste Disposal Workflow cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Path cluster_solution_type Solution Type cluster_final_disposal Final Disposal Waste_Type This compound Waste Neat_Compound Unused/Expired (Neat Compound) Waste_Type->Neat_Compound Solutions Solutions Waste_Type->Solutions Contaminated_Items Contaminated Labware/PPE Waste_Type->Contaminated_Items EHS_Disposal Dispose via EHS/Contractor Neat_Compound->EHS_Disposal Aqueous Aqueous Solutions->Aqueous Organic Organic Solvent Solutions->Organic Solid_Waste_Bin Designated Solid Waste Bin Contaminated_Items->Solid_Waste_Bin Consult_EHS Consult EHS for Drain Disposal Aqueous->Consult_EHS Organic->EHS_Disposal Consult_EHS->EHS_Disposal If not permitted Solid_Waste_Bin->EHS_Disposal

Caption: A flowchart illustrating the proper disposal pathways for different forms of this compound waste.

By following these procedures and the accompanying workflow, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and responsibility within the laboratory. Always defer to your institution's specific guidelines and consult with your EHS office when in doubt.

Essential Safety and Logistical Information for Handling GDC-0326

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling GDC-0326. The following procedures are designed to ensure the safe handling, use, and disposal of this potent phosphoinositide 3-kinase (PI3K) inhibitor. Adherence to these guidelines is essential to minimize exposure risks and maintain a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent, selective PI3Kα inhibitor.[1][2] While a specific Safety Data Sheet (SDS) was not located, the compound should be handled with the same precautions as other highly potent powdered compounds and antineoplastic agents. The primary risks associated with handling this compound in its powdered form are inhalation and dermal exposure.

Recommended Personal Protective Equipment (PPE):

Task Required PPE
Handling Solid Compound (Weighing, Aliquoting) Double Chemotherapy Gloves, Disposable Gown, N95 Respirator, and Goggles.[3]
Handling Solubilized Compound Nitrile Gloves, Laboratory Coat, and Safety Glasses.
Administering to Animals Double Chemotherapy Gloves, Disposable Gown, and Safety Glasses or Face Shield.
Waste Disposal Double Chemotherapy Gloves, Disposable Gown, and Safety Glasses.
Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical to prevent contamination and ensure user safety.

Workflow for Handling this compound:

Receiving Receiving and Inspection Storage Secure Storage (-20°C for long-term) Receiving->Storage Unpack in designated area Preparation Preparation of Stock Solutions (in a certified chemical fume hood or glove box) Storage->Preparation Retrieve from storage Experimentation Experimental Use (In Vitro / In Vivo) Preparation->Experimentation Use freshly prepared solutions Disposal Waste Segregation and Disposal Experimentation->Disposal Collect all waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Receiving: Upon receipt, inspect the container for any damage or leaks. The product is typically shipped at ambient temperature as a non-hazardous chemical.

  • Storage: Store the solid compound in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[1]

  • Preparation of Stock Solutions: All handling of the solid compound, including weighing and solubilization, should be conducted in a certified chemical fume hood, a glove box, or a similar containment system to prevent inhalation of the powder.[4][5][6]

  • Solubilization: this compound is soluble in DMSO.[1] For in vivo studies, various formulations using PEG300, Tween-80, corn oil, or SBE-β-CD have been documented.[2]

Disposal Plan

Waste containing this compound, including contaminated PPE, vials, and solutions, must be treated as hazardous chemical waste.

Waste Segregation and Disposal Protocol:

SolidWaste Contaminated Solids (Gloves, Gowns, Vials) SolidContainer Designated Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidWaste Unused Solutions & Contaminated Media LiquidContainer Designated Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SharpsWaste Contaminated Needles and Syringes SharpsContainer Puncture-Resistant Sharps Container SharpsWaste->SharpsContainer

Caption: Waste disposal workflow for this compound.

  • Solid Waste: Dispose of all contaminated disposable items, such as gloves, gowns, and empty vials, in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all unused solutions and contaminated media in a designated, sealed hazardous liquid waste container.

  • Sharps Waste: Dispose of contaminated needles and syringes in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Decontamination: Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₉H₂₂N₆O₃
Molecular Weight 382.42 g/mol
CAS Number 1282514-88-8
Appearance Solid powder

Table 2: Biological Activity

TargetKᵢ
PI3Kα 0.2 nM[1][2]
PI3Kβ 26.6 nM[1]
PI3Kδ 4 nM[1]
PI3Kγ 10.2 nM[1]

Table 3: Solubility Information

SolventConcentration
DMSO 76 mg/mL (198.73 mM)[1]
Aqueous Media (pH 7.4) 82 µg/mL (Thermodynamic Solubility)[2]

Experimental Protocols

In Vitro Protocol: Inhibition of PI3K Signaling

This protocol describes the treatment of cells to assess the inhibitory effect of this compound on the PI3K pathway.

Experimental Workflow:

CellPlating Plate βTC3 cells (1 x 10⁶ cells/dish) Incubation24h Incubate for 24 hours CellPlating->Incubation24h Treatment Treat with this compound (1 µM) for 2 hours Incubation24h->Treatment Lysis Lyse cells Treatment->Lysis Analysis Analyze protein expression (e.g., Western Blot for p-AKT) Lysis->Analysis RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation GDC0326 This compound GDC0326->PI3K PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream CellProcesses Cell Growth, Proliferation, Survival Downstream->CellProcesses

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.